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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS 1270492-09-5): A Key Building Block for Advanced Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a substituted pyridine ring with chloro and fluoro moieties, make it a crucial intermediate in the synthesis of complex molecular architectures, most notably as a key building block for Bruton's tyrosine kinase (BTK) inhibitors. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on providing practical insights for researchers and drug development professionals.

Introduction

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS 1270492-09-5) is a halogenated chiral pyridylethylamine derivative. The presence of a stereogenic center at the α-position of the ethylamine group, combined with the electronic properties of the chloro- and fluoro-substituted pyridine ring, imparts specific reactivity and conformational properties to the molecule. These attributes are highly sought after in the design of targeted therapies, particularly in the realm of kinase inhibitors.

The primary application of this chiral amine is as a pivotal intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2] The (R)-enantiomer of 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is a key component in the construction of the pharmacophore of potent and selective BTK inhibitors, such as Tirabrutinib.[1]

This guide will delve into the synthetic strategies for obtaining this enantiomerically pure amine, its analytical characterization, and its established role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

A comprehensive table of the physicochemical properties of the parent compound and its common salt form is provided below for quick reference.

PropertyValueSource
IUPAC Name (1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amineN/A
CAS Number 1270492-09-5N/A
Molecular Formula C₇H₈ClFN₂N/A
Molecular Weight 174.61 g/mol N/A
Appearance Expected to be a liquid or low-melting solid[3]
Storage Temperature 2-8°C, under an inert atmosphere, protected from light[3]

Note: Experimental data for the free base is limited in publicly available literature. Properties are often reported for its salt forms.

Synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

The synthesis of this chiral amine can be approached through several strategic routes, primarily involving the asymmetric synthesis from a prochiral ketone precursor or the resolution of a racemic mixture.

Synthesis of the Precursor Ketone: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

The common precursor for the synthesis of the target amine is the corresponding ketone, 1-(2-chloro-5-fluoropyridin-3-yl)ethanone. A plausible synthetic route to this ketone is outlined below, based on established pyridine chemistry.[4]

Figure 1: General synthetic strategy for the ketone precursor.

A detailed, step-by-step methodology for the synthesis of the ketone precursor is as follows:

Step 1: Chlorination of 2,5-Difluoropyridine

  • This step involves the selective chlorination of 2,5-difluoropyridine to yield 2-chloro-5-fluoropyridine.

Step 2: Iodination of 2-Chloro-5-fluoropyridine

  • The resulting 2-chloro-5-fluoropyridine is then regioselectively iodinated at the 3-position to introduce a handle for subsequent carbon-carbon bond formation.

Step 3: Acylation of 2-Chloro-5-fluoro-3-iodopyridine

  • The final step involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent to introduce the acetyl group and form 1-(2-chloro-5-fluoropyridin-3-yl)ethanone.

Asymmetric Synthesis and Chiral Resolution

Two primary strategies are employed for the synthesis of the enantiomerically pure (R)-amine: asymmetric reduction of the ketone and classical resolution of the racemic amine.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. The Noyori-type catalysts, which are ruthenium(II)-arene-tosyldiamine complexes, are highly effective for this transformation.[5]

Figure 2: Asymmetric synthesis via reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: A solution of the chiral ruthenium catalyst, such as RuCl, is prepared in an appropriate solvent (e.g., isopropanol).

  • Reaction Setup: To a solution of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone in a suitable solvent (e.g., a mixture of formic acid and triethylamine or isopropanol with a base), the catalyst solution is added.[5]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reduction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up and Purification: The reaction is quenched, and the chiral alcohol is extracted and purified using column chromatography.

  • Conversion to Amine: The resulting (R)-alcohol can be converted to the (R)-amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an amine source.

An alternative and widely used industrial method is the resolution of the racemic amine. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[6][7]

Figure 3: Diastereomeric salt resolution workflow.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

  • Salt Formation: A solution of racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a sub-stoichiometric amount (typically 0.5 equivalents) of (+)-tartaric acid.[8]

  • Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess (ee) of the crystalline material and the mother liquor by chiral HPLC.

  • Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the tartaric acid and liberate the free chiral amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine.

Analytical TechniqueExpected Observations
¹H NMR The spectrum is expected to show characteristic signals for the pyridyl protons, the methine proton (CH-NH₂), and the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Coupling between the methine proton and the methyl protons (a quartet and a doublet, respectively) would be expected.
¹³C NMR The spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts and C-F coupling.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule (C₇H₉ClFN₂⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.
Chiral HPLC Analysis on a suitable chiral stationary phase (CSP) is crucial for determining the enantiomeric excess (ee) of the final product. A well-resolved separation of the (R)- and (S)-enantiomers should be achieved.[4]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and C-Cl and C-F stretching.

Applications in Drug Development

The primary and most significant application of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Synthesis of Tirabrutinib

Tirabrutinib (ONO-4059) is a potent and selective second-generation BTK inhibitor approved for the treatment of relapsed or refractory primary central nervous system lymphoma.[1][2] The synthesis of Tirabrutinib involves the coupling of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine with a complex heterocyclic core structure.

Figure 4: Incorporation of the chiral amine into the Tirabrutinib structure.

The (R)-stereochemistry of the amine is critical for the high affinity and selectivity of Tirabrutinib for the BTK active site. The chloro and fluoro substituents on the pyridine ring also play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a valuable and indispensable chiral building block in modern pharmaceutical synthesis. Its efficient and enantioselective synthesis is a key step in the production of important therapeutics, particularly BTK inhibitors. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this important molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the principles and methodologies outlined herein will facilitate the successful utilization of this key intermediate in the creation of next-generation medicines.

References

Sources

Exploratory

A Technical Guide to (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. Its unique trifunction...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. Its unique trifunctionalized pyridine structure, featuring a stereogenic amine center, a chlorine atom, and a fluorine atom, makes it a critical intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth examination of its structural features, physicochemical properties, and established synthetic and analytical methodologies. By detailing field-proven protocols and explaining the scientific rationale behind them, this document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of Chiral Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The introduction of chirality, particularly a stereogenic amine, further enhances the potential for specific, high-affinity interactions with biological targets.

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine emerges as a particularly strategic intermediate for several reasons:

  • Defined Stereochemistry: The (R)-configuration at the ethylamine substituent allows for precise, three-dimensional engagement with chiral protein binding pockets, which is often crucial for potency and selectivity.

  • Orthogonal Reactivity: The chloro and fluoro substituents provide distinct handles for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution or cross-coupling reactions, while the fluorine atom can modulate the pKa of the pyridine ring and enhance metabolic stability.

  • Versatile Building Block: This amine is a key precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs), including agents for treating cancer and diabetes.[1]

This guide will deconstruct the essential technical knowledge required to effectively synthesize, purify, and characterize this critical molecule, ensuring its quality and suitability for advanced drug development programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the molecule's properties is fundamental to its successful application in synthesis and formulation.

2.1. Chemical Structure

The structure consists of a pyridine ring substituted at the 3-position with an (R)-1-aminoethyl group. The ring is further functionalized with a chlorine atom at the 2-position and a fluorine atom at the 5-position.

Caption: Chemical Structure of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

2.2. Core Physicochemical Data

The following table summarizes key properties derived from publicly available data and supplier technical sheets. These values are essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Formula C₇H₈ClFN₂
Molecular Weight 174.61 g/mol
Appearance Typically an oil or low-melting solid
Storage Temperature 2-8°C, under inert atmosphere
InChIKey SDUHKTNKBOJHSU-UHFFFAOYSA-N

Synthesis and Chiral Resolution

The industrial production of this enantiomerically pure amine relies on a robust synthetic route to the racemic mixture, followed by an efficient chiral resolution. Asymmetric synthesis is an alternative but often more complex and costly approach.

3.1. Synthesis of Racemic 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

A common and practical approach starts from the readily available 2-chloro-5-fluoropyridine. The synthesis involves the introduction of an acetyl group followed by reductive amination.

synthesis_workflow start 2-Chloro-5-fluoropyridine step1 Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) start->step1 intermediate1 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one step1->intermediate1 step2 Reductive Amination (e.g., NH3/H2, Raney Ni or NaBH(OAc)3) intermediate1->step2 product Racemic 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine step2->product

Caption: General workflow for the synthesis of the racemic amine.

3.2. Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a highly effective and scalable method for obtaining the desired (R)-enantiomer.[2] This technique leverages the different physicochemical properties, particularly solubility, of diastereomeric salts formed between the racemic amine and a chiral acid.

Field-Proven Protocol: Resolution with L-Tartaric Acid

This protocol provides a reliable method for isolating the (R)-amine. The key principle is that the salt formed between the (R)-amine and L-tartaric acid is typically less soluble in a given solvent system than the salt formed with the (S)-amine.

Materials:

  • Racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine

  • L-(+)-Tartaric acid (0.5-0.6 molar equivalents)

  • Methanol or Ethanol

  • Sodium Hydroxide (e.g., 2M aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable alcohol (e.g., methanol) with gentle heating. In a separate flask, dissolve L-tartaric acid (0.55 eq.) in the minimum amount of the same warm solvent.

  • Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-amine-L-tartrate, will begin to crystallize. Cooling further (e.g., to 4°C) can improve the yield.[3]

    • Expert Insight: Using a sub-stoichiometric amount of the resolving agent is crucial. It ensures that the first crop of crystals is highly enriched in the desired diastereomer, preventing co-crystallization of the more soluble salt.[2]

  • Isolation: Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Analyze a small sample of the salt by chiral HPLC (see Section 4) to determine the enantiomeric excess (e.e.). If the e.e. is below the desired specification (>99%), recrystallization of the salt from fresh solvent is necessary.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., DCM). Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-amine.

Analytical Characterization and Quality Control

Rigorous analytical control is paramount to ensure the identity, purity, and stereochemical integrity of the final product.

analytical_workflow sample (R)-Amine Sample identity Identity Confirmation sample->identity purity Purity Assessment sample->purity enantiopurity Enantiomeric Purity sample->enantiopurity nmr 1H NMR / 13C NMR identity->nmr Structural Info ms Mass Spectrometry (MS) identity->ms Molecular Weight hplc_achiral Achiral HPLC-UV purity->hplc_achiral Impurity Profile hplc_chiral Chiral HPLC-UV enantiopurity->hplc_chiral e.e. Determination

Caption: A comprehensive analytical workflow for quality control.

4.1. Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the substituted pyridine ring and the ethylamine side chain.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

4.2. Enantiomeric Purity Determination by Chiral HPLC

This is the most critical analytical test for this molecule. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[3]

Exemplary Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A column with a polysaccharide-based chiral selector (e.g., Chiralcel OD-H or Chiralpak AD-H) is typically effective. The choice of CSP is the most critical parameter and may require screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Applications in Drug Development

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is not just a laboratory curiosity; it is a key component in the synthesis of marketed drugs and clinical candidates. Its structure is often embedded as the "eastern" or "right-hand" fragment of the final API.

Example Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the kinase enzyme. The (R)-amine of this intermediate can be acylated or used in a nucleophilic substitution reaction to link to the rest of the drug scaffold.

drug_synthesis amine (R)-Amine Intermediate coupling Coupling Reaction (e.g., Amide bond formation, SNAr) amine->coupling core Drug Core Scaffold (e.g., with a carboxylic acid or leaving group) core->coupling api Final Active Pharmaceutical Ingredient (API) coupling->api

Caption: Incorporation of the chiral amine into a final drug molecule.

This modular approach allows for the late-stage introduction of the chiral amine, which is an efficient strategy in medicinal chemistry for building a library of related compounds for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and ensure the safety of personnel.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid breathing vapors and direct contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Keep in a cool, dry, and dark place, as recommended at 2-8°C.

  • Safety: The compound is an amine and should be treated as a potential irritant. Consult the Safety Data Sheet (SDS) for detailed hazard information.[5][8] Incompatible with strong oxidizing agents and strong acids.[5]

Conclusion

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine stands as a testament to the enabling power of chiral intermediates in modern drug discovery. Its carefully designed structure provides a versatile platform for constructing complex, stereochemically defined molecules with significant therapeutic potential. A mastery of its synthesis, resolution, and analytical characterization, as outlined in this guide, is a key competency for any research team aiming to innovate in the field of medicinal chemistry.

References

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  • Vertex A.I. Search. (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol: A Premium Synthesis Intermediate.
  • Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Sigma-Aldrich. 2-Chloro-5-fluoropyridin-3-amine.
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  • Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • Chem-Impex. 2-Chloro-5-aminopyridine.
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine.
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  • PubChem. 2-Chloro-5-fluoropyridin-3-amine.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro.
  • Merck. 1-(3-CHLORO-5-FLUOROPYRIDIN-2-YL)ETHANAMINE HYDROCHLORIDE.
  • Google Patents. (EP1626045A1) Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Guidechem. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine 1374652-12-6 wiki.
  • Rsc.org. Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation.
  • PMC. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.
  • ChemicalBook. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.
  • PubChem. 2-Chloro-5-fluoropyrimidine.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
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Sources

Foundational

Analytical and Physicochemical Profiling of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine: Molecular Weight, Validation, and Application in Drug Discovery

Executive Summary In modern pharmaceutical development, the precision of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. (R)-1-(2-Chloro-5-fluoropyridin-3-yl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the precision of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS: 1212804-10-8)[1] is a highly specialized, enantiopure pyridine derivative. Featuring a primary amine, a chiral center, and a di-halogenated heteroaromatic core, this molecule is frequently utilized as a critical intermediate in the synthesis of biologically active compounds, including targeted kinase inhibitors such as JAK2 antagonists.

For researchers and drug development professionals, understanding the exact molecular weight, isotopic distribution, and physicochemical behavior of this compound is non-negotiable. This whitepaper provides an authoritative guide to the molecule's mass properties, synthetic workflows, and the self-validating analytical protocols required to confirm its identity and enantiomeric purity.

Physicochemical Profiling & Molecular Weight Calculations

The molecular formula for the free base of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is C₇H₈ClFN₂ . The presence of both chlorine and fluorine on the pyridine ring significantly impacts both the average molecular weight and the exact monoisotopic mass, which are critical parameters for mass spectrometry validation.

Quantitative Mass Breakdown

To ensure absolute precision in analytical settings, the molecular weight (MW) is calculated using the standard atomic weights of its constituent elements. The average molecular weight is 174.60 g/mol [2],[1].

Table 1: Elemental Composition and Mass Contribution

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon C712.01184.07748.15%
Nitrogen N214.00728.01416.04%
Chlorine Cl135.45035.45020.30%
Fluorine F118.99818.99810.88%
Hydrogen H81.0088.0644.62%
Total 19 174.603 100.00%

Table 2: Key Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 1212804-10-8Specific to the (R)-enantiomer[1].
Average Molecular Weight 174.60 g/mol Used for standard stoichiometric calculations.
Monoisotopic Mass 174.0360 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (Primary Amine)Influences chromatographic peak shape (requires buffering).
Hydrogen Bond Acceptors 3 (N, F, Cl)Dictates solubility and target-ligand interactions.

Synthetic Pathway & Chiral Resolution

The synthesis of the enantiopure (R)-amine typically begins with a halogenated ketone precursor. Because standard reductive amination yields a racemic mixture, a downstream chiral resolution step is mandatory to isolate the target (R)-enantiomer with high enantiomeric excess (ee).

SynthesisWorkflow A Ketone Precursor C7H5ClFNO B Reductive Amination (NaBH3CN, NH4OAc) A->B Step 1 C Racemic Amine C7H8ClFN2 B->C Step 2 D Chiral Resolution (L-Tartaric Acid) C->D Step 3 E (R)-Enantiomer MW: 174.60 g/mol D->E Step 4

Fig 1: Synthetic workflow and chiral resolution of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine.

Mechanistic Causality: The use of a chiral resolving agent (such as L-tartaric acid) forms diastereomeric salts with the racemic amine. Because diastereomers possess different solubilities, the (R)-amine salt can be selectively crystallized out of solution. Subsequent basic workup liberates the free (R)-amine.

Analytical Validation Protocols (E-E-A-T)

To ensure scientific integrity, the identity (Molecular Weight) and purity (Enantiomeric Excess) of the compound must be rigorously validated. The following protocols are designed as self-validating systems , meaning the data generated inherently proves the reliability of the method.

AnalyticalWorkflow Sample Analyte: (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine Split Sample Preparation (1 mg/mL in MeOH) Sample->Split LCMS LC-MS (ESI+) Mobile Phase: H2O/MeCN + 0.1% FA Split->LCMS Mass Analysis HPLC Chiral HPLC (UV 254nm) Mobile Phase: Hexane/IPA/DEA Split->HPLC Chiral Analysis MW MW Validation m/z 175.04 [M+H]+ & 177.04 [M+2+H]+ LCMS->MW EE Enantiomeric Purity (R)-Isomer Area > 99% HPLC->EE

Fig 2: Dual-pathway analytical validation for molecular weight and enantiomeric excess confirmation.

Protocol 4.1: LC-MS for Molecular Weight Confirmation

This protocol utilizes Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to verify the 174.60 g/mol molecular weight.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Mobile Phase Selection:

    • Phase A: Water + 0.1% Formic Acid (FA).

    • Phase B: Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton source. Because the analyte contains a basic primary amine, the low pH ensures complete protonation, maximizing the signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode ().

  • Chromatography: Run a fast gradient (5% to 95% B over 3 minutes) on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Self-Validating Data Interpretation:

    • The monoisotopic mass is 174.0360 Da. In ESI+ mode, you must observe the [M+H]⁺ peak at m/z 175.04 .

    • Crucial Validation Step: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the mass spectrum must display an [M+2+H]⁺ peak at m/z 177.04 with an intensity approximately one-third (33%) of the base peak. If this isotopic signature is missing, the compound is not chlorinated, and the synthesis has failed.

Protocol 4.2: Chiral HPLC for Enantiomeric Excess (ee)

To confirm that the (R)-enantiomer has been successfully isolated from the (S)-enantiomer[2], Normal-Phase Chiral HPLC is employed.

  • Column Selection: Use an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v).

    • Causality: The primary amine on the analyte will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. The addition of 0.1% DEA acts as a competing base, masking the silanols and ensuring sharp, symmetrical peaks for accurate integration ().

  • Execution: Run at an isocratic flow rate of 1.0 mL/min with UV detection at 254 nm.

  • Self-Validating Data Interpretation: First, inject a racemic standard to prove the method can achieve baseline resolution (Resolution factor, Rs > 1.5) between the (R) and (S) peaks. Only after this validation should the pure sample be injected. An area percentage of >99% for the (R)-peak confirms enantiopurity.

Strategic Importance in Drug Design (Ligand Efficiency)

The molecular weight of 174.60 g/mol makes (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine an exceptionally valuable scaffold in medicinal chemistry.

According to Lipinski’s Rule of 5 , an orally bioavailable drug should generally have a molecular weight under 500 Da (). By utilizing a chiral building block that only consumes ~175 Da of this "mass budget," medicinal chemists retain ample room to append bulky pharmacophores—such as macrocyclic rings or hinge-binding motifs—without violating pharmacokinetic guidelines.

Furthermore, the specific halogenation pattern is highly deliberate:

  • The C5-Fluorine: Fluorine is a small, highly electronegative atom. Its presence at the 5-position lowers the pKa of the pyridine nitrogen and blocks cytochrome P450-mediated oxidative metabolism at that site, increasing the drug's half-life.

  • The C2-Chlorine: The chlorine atom serves as a synthetic vector. It allows the intermediate to undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to rapidly build complexity during the final stages of API synthesis.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. John Wiley & Sons. URL:[Link]

  • ChemBK Chemical Database. (n.d.). "3-Pyridinemethanamine, 2-chloro-5-fluoro-α-methyl-, (αR)- (CAS: 1212804-10-8)." ChemBK. URL:[Link]

Sources

Exploratory

Chiral Resolution of 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary The molecule 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block in modern pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block in modern pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and Lysophosphatidic acid (LPA) receptor antagonists ([1]). Because the pharmacological activity of these targeted therapies is often strictly enantiomer-dependent, isolating the pure (R)- or (S)-enantiomer from the racemic mixture with an enantiomeric excess (ee) of >99% is a critical path in process chemistry. This whitepaper details the physicochemical challenges associated with this specific heteroaryl amine and provides field-proven, self-validating protocols for its chiral resolution.

Physicochemical Profiling & Resolution Rationale

Designing a resolution strategy requires a deep understanding of the substrate’s electronic and steric environment.

The Causality of Reduced Basicity: Unlike standard benzylic amines (e.g., 1-phenylethanamine, pKa ~9.8), 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine features a di-substituted pyridine ring. The highly electronegative fluorine atom at C5 and the chlorine atom at C2 exert a profound inductive electron-withdrawing effect (-I effect) across the aromatic system. This pulls electron density away from the benzylic carbon, significantly reducing the basicity (pKa) of the adjacent primary amine.

Strategic Implications:

  • Classical Resolution: Because of this reduced basicity, weak chiral acids like (S)-mandelic acid (pKa ~3.4) often fail to fully protonate the amine, leading to the formation of non-crystallizing oils rather than stable salts. A stronger acid, such as (1S)-(+)-10-Camphorsulfonic acid (CSA, pKa ~ -1.5) or L-Tartaric acid (pKa1 ~ 2.98), is strictly required to ensure complete protonation and the formation of a rigid, highly crystalline diastereomeric salt lattice ([2]).

  • Biocatalytic Resolution: Alternatively, Enzymatic Kinetic Resolution (EKR) bypasses the acid-base limitations entirely. The use of highly stereoselective lipases exploits the steric differences between the enantiomers rather than their basicity.

Methodology A: Classical Diastereomeric Salt Resolution

Classical resolution relies on the differential solubility of diastereomeric salts formed by reacting the racemic amine with an enantiopure chiral acid. For this electron-deficient heteroaryl amine, (1S)-(+)-10-Camphorsulfonic acid (CSA) is the optimal resolving agent.

Self-Validating Protocol: CSA Salt Formation

Note: This protocol is designed for a 100 mmol scale to ensure thermodynamic stability during crystallization.

  • Salt Formation: In a 500 mL jacketed reactor, dissolve 17.46 g (100 mmol) of racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine in 150 mL of an Ethanol/Water mixture (9:1 v/v). Heat the solution to 60°C under gentle agitation.

  • Acid Addition: Slowly add a solution of 23.23 g (100 mmol, 1.0 eq) of (1S)-(+)-10-Camphorsulfonic acid dissolved in 50 mL of Ethanol over 30 minutes. A clear solution should form.

  • Controlled Crystallization: Program the reactor to cool from 60°C to 20°C at a strict ramp rate of 5°C/hour. Causality: Slow cooling prevents supersaturation and the kinetic trapping of the undesired diastereomer, ensuring high thermodynamic purity of the crystal lattice. Stir at 20°C for an additional 12 hours.

  • Isolation: Filter the precipitated diastereomeric salt (enriched in the target enantiomer) through a sintered glass funnel. Wash the filter cake with 20 mL of ice-cold Ethanol.

  • Validation Check: Analyze a 5 mg sample of the salt via chiral HPLC. If the ee is < 98%, perform a single recrystallization from Ethanol/Water (9:1 v/v).

  • Alkaline Workup (Freebasing): Suspend the pure salt in 100 mL of deionized water. Add 2M NaOH dropwise until the aqueous phase reaches pH > 10. Extract the liberated free amine with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.

SaltResolution Racemate Racemic Amine (R/S) SaltFormation Salt Formation (EtOH/H2O, Heat) Racemate->SaltFormation ChiralAcid Chiral Acid (1S)-(+)-CSA ChiralAcid->SaltFormation Diastereomers Diastereomeric Salts (R-Amine·CSA) + (S-Amine·CSA) SaltFormation->Diastereomers Crystallization Fractional Crystallization (Controlled Cooling) Diastereomers->Crystallization Solid Less Soluble Salt (Precipitate) Crystallization->Solid Crystallizes MotherLiquor Mother Liquor (Soluble Salt) Crystallization->MotherLiquor Remains Dissolved Freebasing Alkaline Workup (NaOH, Extraction) Solid->Freebasing PureEnantiomer Enantiopure Amine (>99% ee) Freebasing->PureEnantiomer

Logical workflow of diastereomeric salt resolution for primary amines.

Methodology B: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution utilizing Candida antarctica Lipase B (CAL-B) is a highly modern, green-chemistry approach. CAL-B possesses a highly specific stereorecognition pocket that perfectly accommodates the (R)-enantiomer of 1-heteroarylamines, facilitating rapid acylation while leaving the (S)-enantiomer completely unreacted ([3]).

Self-Validating Protocol: CAL-B Catalyzed Acylation
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 8.73 g (50 mmol) of racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine in 100 mL of anhydrous Toluene (0.5 M concentration).

  • Reagent Addition: Add 15.3 g (150 mmol, 3.0 eq) of Isopropyl acetate. Causality: Isopropyl acetate acts as both the acyl donor and a thermodynamic driver; the byproduct (isopropanol) does not denature the enzyme, unlike methanol or ethanol.

  • Biocatalysis: Add 2.6 g (30% w/w relative to the amine) of immobilized CAL-B (Novozym 435) ([4]).

  • Incubation: Heat the suspension to 50°C and stir mechanically at 300 rpm. Monitor the reaction via chiral GC. Stop the reaction exactly when 50% conversion is reached (typically 24–36 hours).

  • Enzyme Recovery: Filter the reaction mixture to remove the immobilized CAL-B. Wash the enzyme beads with 20 mL of Ethyl acetate (the enzyme can be washed and reused for up to 5 cycles).

  • Phase Separation: Concentrate the filtrate under vacuum. Dissolve the resulting residue in 100 mL of Dichloromethane (DCM) and extract with 1M HCl (3 x 50 mL).

    • Organic Phase: Contains the acylated (R)-amide.

    • Aqueous Phase: Contains the protonated, unreacted (S)-amine.

  • Product Isolation: Basify the aqueous phase with 2M NaOH to pH > 10 and extract with DCM to recover the highly enantioenriched (S)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine.

EKR Racemate Racemic Amine (R/S) Reaction Enantioselective Acylation (50°C) Racemate->Reaction AcylDonor Acyl Donor (Isopropyl Acetate) AcylDonor->Reaction Enzyme Biocatalyst CAL-B (Novozym 435) Enzyme->Reaction Catalyzes Products Reaction Mixture Reaction->Products Separation Acid/Base Extraction Products->Separation Amide (R)-Amide (Acylated) UnreactedAmine (S)-Amine (Unreacted) Separation->Amide Organic Phase Separation->UnreactedAmine Aqueous Phase

Enzymatic kinetic resolution pathway of racemic amines using CAL-B.

Comparative Data Analysis

To guide process development decisions, the following table summarizes the quantitative performance metrics of both resolution strategies when applied to 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine.

ParameterClassical Resolution (CSA Salt)Enzymatic Kinetic Resolution (CAL-B)
Resolving Agent (1S)-(+)-10-Camphorsulfonic acidNovozym 435 (CAL-B) + Isopropyl acetate
Typical Yield (Max 50%)30 - 35% (accounts for recrystallization losses)45 - 48% (highly efficient phase separation)
Enantiomeric Excess (ee%) > 98% (often requires secondary crystallization)> 99% (achieved in a single biocatalytic step)
Scalability High (Utilizes standard batch crystallization)Medium-High (Requires specialized enzyme filtration)
Cost Efficiency Low raw material cost, but high solvent usageHigh initial enzyme cost, offset by enzyme reusability
Environmental Impact High solvent waste (E-factor)Greener profile, mild conditions, reusable catalyst

Conclusion

The chiral resolution of 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine presents unique challenges due to the electron-withdrawing nature of its di-substituted pyridine ring. While classical diastereomeric salt formation using strong acids like CSA remains a robust and highly scalable method for bulk manufacturing, Enzymatic Kinetic Resolution using CAL-B provides superior enantiomeric excess and higher yields in a single step. For early-stage drug development where high purity is prioritized over raw material costs, the CAL-B enzymatic route is the recommended methodology.

References

  • LPA receptor antagonists and uses thereof.Google Patents (US20210380561A1).
  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. The Journal of Organic Chemistry (2003). Available at:[Link]

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega (2025). Available at:[Link]

Sources

Foundational

Analytical and Spectroscopic Profiling of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

Executive Summary In modern drug discovery, chiral fluorinated heteroaromatics serve as critical building blocks due to their enhanced metabolic stability and predictable lipophilicity. Specifically, (R)-1-(2-Chloro-5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral fluorinated heteroaromatics serve as critical building blocks due to their enhanced metabolic stability and predictable lipophilicity. Specifically, (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly versatile intermediate. However, the presence of three NMR-active nuclei (


H, 

C, and

F) on an electron-deficient pyridine ring creates complex second-order spin systems.

This technical guide provides a comprehensive framework for the spectroscopic elucidation and synthesis of this chiral amine. By abandoning heuristic approximations in favor of first-principles NMR analysis [4], we establish a self-validating analytical system that ensures absolute regiochemical and stereochemical confidence.

Spectroscopic Fingerprinting & Causality

The structural elucidation of 2-chloro-5-fluoropyridine derivatives requires an understanding of how the nitrogen lone pair and the highly electronegative fluorine atom perturb standard coupling pathways.

H NMR: The Anomaly of Ortho C-F Coupling

In a standard benzene ring, ortho H-F coupling (


) is typically 6–10 Hz. However, in the 5-fluoropyridine system, a well-documented electronic anomaly occurs [1]. The 

coupling between the fluorine at C5 and the proton at C6 is effectively ~0 Hz . This is caused by the trans-lone pair effect of the adjacent pyridine nitrogen, which creates a node in the Fermi contact pathway. Conversely, the

coupling to H4 remains robust (~7.8 Hz).

This differential coupling is the definitive diagnostic marker for regiochemistry in this scaffold.

Table 1:


H NMR Assignments (500 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
IntegrationAssignment Causality
H6 8.25d

1HDeshielded by adjacent N. Lacks expected

coupling due to N-lone pair interference.
H4 7.70dd

,

1HExhibits standard ortho H-F coupling and meta H-H coupling to H6.
CH 4.55q

1HStandard methine splitting by the adjacent methyl group.
NH

1.85br s-2HBroadened by quadrupolar relaxation of

N; exchanges with D

O.
CH

1.38d

3HShielded aliphatic methyl group.
C and F NMR: Carbon-Fluorine Splitting

The


C spectrum must be acquired with high signal-to-noise to resolve the extensive carbon-fluorine scalar couplings [2]. The C5 carbon directly bonded to fluorine will appear as a massive doublet (

Hz), effectively splitting the signal into two distinct peaks separated by over 2 ppm at 125 MHz.

Table 2:


C NMR Assignments (125 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Significance
C5 157.5d

Direct C-F bond confirmation.
C2 144.2d

Deshielded by electronegative Chlorine.
C3 141.8d

Alkyl attachment point.
C6 136.4d

Ortho to Fluorine, adjacent to Nitrogen.
C4 124.1d

Ortho to Fluorine, distinct from C6.
CH 48.2s-Chiral center carbon.
CH

23.5s-Terminal methyl carbon.

Note:


F NMR (470 MHz, CDCl

) yields a single resonance at approximately

-132.5 ppm.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your analytical and synthetic data, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Regiochemical Validation via NMR Decoupling

To definitively prove that the splitting pattern of H4 is caused by fluorine and not an unexpected structural isomer, a


H{

F} decoupled experiment is mandatory.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     (100 atom % D). Causality: CDCl
    
    
    
    is selected over CD
    
    
    OD to prevent deuterium exchange of the primary amine protons, which is required to validate the integration of the full molecule.
  • Standard Acquisition: Acquire the standard

    
    H spectrum at 500 MHz. Note the doublet of doublets (dd) at 7.70 ppm.
    
  • Decoupler Calibration: Acquire a quick

    
    F spectrum to determine the exact resonance frequency of the fluorine atom (e.g., -132.5 ppm).
    
  • 
    H{
    
    
    
    F} Acquisition:
    Irradiate the exact
    
    
    F frequency while acquiring the
    
    
    H spectrum.
  • Self-Validation Check: The dd at 7.70 ppm (H4) must collapse to a simple doublet (

    
    , 
    
    
    
    Hz), matching the multiplicity of H6. If the signal does not collapse, the decoupler offset is misaligned, or the structural assignment is fundamentally incorrect.

NMRElucidation Start Acquire 1D & 2D NMR Data H1 1H NMR: H4 & H6 Analysis Start->H1 C13 13C NMR: C-F Splitting Start->C13 Decouple 1H{19F} Decoupling Start->Decouple F_Coupling 3J_HF(H4) ~ 7.8 Hz 3J_HF(H6) ~ 0 Hz H1->F_Coupling CF_Coupling 1J_CF ~ 256 Hz (C5) 2J_CF ~ 24 Hz (C4, C6) C13->CF_Coupling Collapse H4 'dd' collapses to 'd' Validates F-position Decouple->Collapse Confirm Confirmed Regiochemistry: 2-Cl, 3-Alkyl, 5-F Pyridine F_Coupling->Confirm CF_Coupling->Confirm Collapse->Confirm

Caption: Logical workflow for NMR-based regiochemical validation of the fluoropyridine scaffold.

Protocol 2: Diastereoselective Synthesis via Ellman’s Auxiliary

Procuring the enantiopure (R)-amine requires a stereocontrolled approach. We utilize the condensation of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone [3] with Ellman's sulfinamide.

  • Imine Condensation: React the ketone (1.0 eq) with (R)-2-methyl-2-propanesulfinamide (1.1 eq) in THF. Add Ti(OEt)

    
     (2.0 eq). Causality: The electron-withdrawing nature of the fluoropyridine ring severely reduces ketone electrophilicity. Mild dehydrating agents (like MgSO
    
    
    
    ) will fail; the strong Lewis acidity of Ti(OEt)
    
    
    is strictly required to drive imine formation.
  • Diastereoselective Reduction: Cool the solution to -50 °C and add NaBH

    
     (3.0 eq). Causality: The bulky (R)-tert-butyl group dictates a highly organized, six-membered transition state, forcing hydride delivery from the less hindered face.
    
  • Self-Validation Check (Intermediate): Prior to cleavage, analyze the crude sulfinamide intermediate via LC-MS. A diastereomeric ratio (d.r.) of >95:5 must be observed to validate the facial selectivity of the reduction step.

  • Auxiliary Cleavage: Treat the intermediate with 4M HCl in MeOH for 2 hours at room temperature to cleave the sulfinyl group.

  • Isolation: Basify the aqueous layer to pH 10 with 1M NaOH and extract with CH

    
    Cl
    
    
    
    . Concentrate to yield the pure (R)-amine.

SynthWorkflow A 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone B (R)-t-Bu-Sulfinamide Ti(OEt)4, THF A->B Condensation C Chiral Sulfinyl Imine B->C D NaBH4, THF, -50°C (Facial Selective Attack) C->D Reduction E (R,R)-Sulfinamide Intermediate D->E LC-MS Check: d.r. >95:5 F 4M HCl / MeOH (Auxiliary Cleavage) E->F Deprotection G (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine F->G Final Isolation

Caption: Diastereoselective synthetic workflow utilizing Ellman's auxiliary to yield the (R)-amine.

Enantiomeric Verification

To ensure the integrity of the final product, chiral purity must be established. The primary amine can be derivatized using Mosher's Acid Chloride ((S)-MTPA-Cl). The resulting diastereomeric amides can be analyzed via


H or 

F NMR. The presence of a single set of shifted peaks (specifically the CF

signal of the Mosher moiety in the

F spectrum) serves as the final, self-validating proof of >99% enantiomeric excess (ee).

References

  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine. Senshu University Repository. Available at: [Link] [1]

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Available at: [Link][2]

  • On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. AIP Publishing. Available at: [Link] [4]

Exploratory

Mass Spectrometric Characterization of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine: A Technical Whitepaper

Executive Summary The compound (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine (C7H8ClFN2) is a chiral, polyhalogenated building block of significant interest in pharmaceutical drug development. Accurate mass spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine (C7H8ClFN2) is a chiral, polyhalogenated building block of significant interest in pharmaceutical drug development. Accurate mass spectrometric characterization of this molecule requires a nuanced understanding of its competing ionization sites, isotopic signatures, and charge-directed fragmentation pathways. This whitepaper provides an in-depth, self-validating analytical framework for the robust LC-MS/MS analysis of this chiral amine.

Physicochemical Profiling & Ionization Dynamics

The structural architecture of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine presents two potential sites for protonation: the aromatic pyridine nitrogen and the primary aliphatic amine.

In positive Electrospray Ionization (ESI+), protonation occurs almost exclusively at the primary aliphatic amine. This is driven by causality: the electron-withdrawing inductive effects of the highly electronegative fluorine at C5 and chlorine at C2 drastically reduce the electron density of the pyridine ring, significantly lowering the pKa of the aromatic nitrogen. Conversely, primary alkylamines exhibit exceptionally high proton affinities, making them highly efficient charge carriers in ESI+ environments ()[1].

Furthermore, the presence of a single chlorine atom provides a critical internal validation metric. The natural isotopic distribution of chlorine (^35^Cl and ^37^Cl) dictates that the intact precursor ion, and any fragment retaining the halogenated ring, must exhibit a characteristic M / M+2 abundance ratio of approximately 3:1 (75.78% to 24.22%).

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the ^35^Cl [M+H]^+ precursor at m/z 175.0433, collisional activation drives fragmentation through thermodynamically favored pathways.

The dominant mechanistic pathway for protonated primary alkylamines is the neutral loss of ammonia (NHngcontent-ng-c2699131324="" class="ng-star-inserted">3, -17.0265 Da) (). This


-cleavage is highly favored because the resulting carbocation at the ethyl position is stabilized by the adjacent pyridine ring via benzylic-type resonance delocalization.

Following the generation of the [M+H - NH3]^+ product ion at m/z 158.0167, higher collision energies trigger the degradation of the halogenated aromatic system. The charge-remote elimination of hydrogen chloride (HCl, -35.9767 Da) yields a secondary diagnostic fragment at m/z 122.0400, which is highly characteristic of chloropyridine architectures ()[2]. A competing, albeit less abundant, pathway involves the loss of hydrogen fluoride (HF, -20.0062 Da).

CID_Pathway M Precursor Ion [M+H]+ m/z 175.0433 F1 Primary Fragment [M+H - NH3]+ m/z 158.0167 M->F1 - NH3 (-17.0265 Da) F2 Secondary Fragment [M+H - NH3 - HCl]+ m/z 122.0400 F1->F2 - HCl (-35.9767 Da) F3 Secondary Fragment [M+H - NH3 - HF]+ m/z 138.0105 F1->F3 - HF (-20.0062 Da)

Fig 1: CID fragmentation of [M+H]+ for (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

Quantitative HRMS Data Summary

To facilitate rapid identification and method programming, the exact theoretical masses for the precursor and diagnostic fragments are summarized below.

Ion SpeciesChemical FormulaTheoretical m/zMass Error ToleranceDiagnostic Role
Precursor (^35^Cl) C7H9^35^ClFN2^+175.0433< 2 ppmBase peak, intact molecule
Precursor (^37^Cl) C7H9^37^ClFN2^+177.0403< 2 ppmIsotopic validation (~32% abundance)
[M+H - NH3]^+ C7H6^35^ClFN^+158.0167< 3 ppmConfirms primary amine cleavage
[M+H - NH3 - HCl]^+ C7H5FN^+122.0400< 3 ppmConfirms chloropyridine core
[M+H - NH3 - HF]^+ C7H5^35^ClN^+138.0105< 3 ppmConfirms fluorination

Self-Validating Experimental Protocol

Because mass spectrometry is inherently achiral, differentiating the (R)-enantiomer from its (S)-counterpart requires orthogonal chromatographic separation prior to MS detection. The following protocol is designed as a self-validating system , ensuring that every step contains an internal logic check to prevent false positives.

Workflow S1 Step 1: Calibration Mass accuracy <2 ppm S2 Step 2: Chiral LC Enantiomeric resolution S1->S2 S3 Step 3: ESI+ MS Isotope ratio validation S2->S3 S4 Step 4: HCD MS/MS Diagnostic fragmentation S3->S4

Fig 2: Self-validating chiral LC-MS/MS workflow for enantiomeric amine resolution.

Step 1: Mass Calibration & System Suitability
  • Action: Infuse a standard tuning mix to achieve <2 ppm mass accuracy in positive mode.

  • Causality: High mass accuracy is required to distinguish isobaric interferences from the true [M+H]^+ and to confirm exact neutral losses.

  • Self-Validation Check: The system must automatically verify the ^35^Cl/^37^Cl ratio of a known chlorinated calibrant. If the ratio deviates by >5% from the theoretical value, the system halts, indicating detector saturation or poor ion statistics.

Step 2: Chiral UHPLC Separation
  • Action: Resolve the (R)-enantiomer using a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with an isocratic mobile phase containing a basic additive (e.g., 0.1% Diethylamine).

  • Causality: The basic additive suppresses secondary ion-exchange interactions between the primary amine and residual silanols on the stationary phase, preventing severe peak tailing.

  • Self-Validation Check: Inject a racemic standard prior to the analytical run. Baseline resolution (

    
    ) of the two enantiomeric peaks must be confirmed before proceeding to the unknown sample.
    
Step 3: ESI+ Ionization and Precursor Selection
  • Action: Apply a 3.5 kV capillary voltage. Isolate m/z 175.0433 in the quadrupole using a narrow 1.0 Da isolation window.

  • Causality: The narrow isolation window ensures that the ^37^Cl isotope (m/z 177.04) is explicitly excluded from the MS/MS precursor population, simplifying the resulting product ion spectrum and preventing overlapping fragment clusters.

  • Self-Validation Check: The full MS^1^ scan must display the characteristic 3:1 isotopic cluster at 175.04/177.04 prior to isolation, confirming the intact chloropyridine moiety is entering the source.

Step 4: HCD Fragmentation and Detection
  • Action: Apply a normalized collision energy (NCE) of 25-30 eV in the collision cell.

  • Causality: This specific energy regime is sufficient to induce the primary

    
    -cleavage (loss of NH3) without completely shattering the pyridine ring, allowing for the detection of the structurally diagnostic m/z 158.0167 ion.
    
  • Self-Validation Check: The presence of the m/z 122.0400 ion (subsequent loss of HCl) acts as an internal confirmation that the precursor contained chlorine. If m/z 158 is present but m/z 122 is entirely absent at high NCE, the structural assignment of the chloropyridine core is rejected.

References

  • Peterson, I. G., Csizmadia, I. G., & Harrison, A. G. "Unimolecular fragmentation of some gaseous protonated amines", Canadian Journal of Chemistry (1986). URL:[Link]

  • Kruve, A., Kaupmees, K., Liigand, J., & Leito, I. "Electrospray Ionization Efficiency Scale of Organic Compounds", Analytical Chemistry (2010). URL:[Link]

  • Wang, Y., et al. "Transformation products elucidation of forchlorfenuron in postharvest kiwifruit by time-of-flight mass spectrometry", PLOS One (2017). URL:[Link]

Sources

Foundational

The Fluoropyridinamine Pharmacophore: Physicochemical Rationale

Title: The Biological Activity and Pharmacological Utility of Substituted Fluoropyridinamines in Targeted Kinase Inhibition Abstract Substituted fluoropyridinamines have emerged as privileged pharmacophores in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Biological Activity and Pharmacological Utility of Substituted Fluoropyridinamines in Targeted Kinase Inhibition

Abstract Substituted fluoropyridinamines have emerged as privileged pharmacophores in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. This technical guide explores the physicochemical advantages of the fluoropyridinamine scaffold, details its mechanistic role in targeting specific kinase domains, and provides validated experimental workflows for synthesis and biological evaluation.

As a Senior Application Scientist, I often emphasize that the strategic incorporation of a fluorine atom onto an aminopyridine ring is not merely a steric substitution; it is a profound electronic modulation.

The aminopyridine moiety serves as a classic "hinge-binding" motif, utilizing its nitrogen atoms to donate and accept hydrogen bonds with the kinase backbone. However, unsubstituted aminopyridines often suffer from high basicity (leading to poor membrane permeability) and metabolic liability. The introduction of fluorine—the most electronegative element—exerts a strong inductive electron-withdrawing effect. This strategically lowers the pKa of the adjacent basic amine, reducing the fraction of ionized drug at physiological pH and thereby enhancing passive cellular permeability. Furthermore, fluorine substitution blocks cytochrome P450-mediated oxidation sites, significantly improving the molecule's microsomal stability and overall lipophilic efficiency (LipE)[1].

Mechanistic Role in Kinase Inhibition

Fluoropyridinamines are highly versatile, enabling both active-site and allosteric targeting strategies across various therapeutic areas.

  • Reversible-Covalent Targeting (FGFR4): 2-Amino-4-fluoropyridine is a critical building block in the synthesis of reversible-covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, such as Fisogatinib (BLU-554)[2][3]. The fluoropyridinamine core anchors the molecule in the ATP pocket, positioning a reactive warhead to form a reversible covalent bond with a specific non-conserved cysteine residue in FGFR4, achieving exquisite selectivity over FGFR1-3[3].

  • Allosteric Modulation (TYK2): 5-Fluoropyridin-2-amine derivatives have revolutionized the treatment of autoimmune diseases. In the synthesis of Deucravacitinib (BMS-986165), this scaffold is utilized to bind the regulatory pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2)[4]. By stabilizing the JH2 domain, the inhibitor allosterically suppresses the catalytically active JH1 domain, bypassing the selectivity challenges of traditional ATP-competitive JAK inhibitors[4].

  • Mutant KIT Inhibition (GIST): 4-Fluoropyridin-2-amine is a key intermediate in the development of M4205 (IDRX-42), a highly potent inhibitor targeting KIT mutations in gastrointestinal stromal tumors (GIST)[5]. The imidazopyridine nitrogen forms a critical hydrogen bond with Cys673 in the hinge region, while the fluorine substituent optimizes the dihedral angle for deep pocket binding[5].

FGFR4_Pathway LIG FGF19 Ligand REC FGFR4 Receptor LIG->REC Activation FRS FRS2 Adaptor REC->FRS Phosphorylation INH Fluoropyridinamine Inhibitor INH->REC Hinge Binding EFF Downstream Effectors (PI3K / MAPK) FRS->EFF Signal Cascade

Caption: FGFR4 signaling pathway modulated by fluoropyridinamine-derived inhibitors.

Quantitative Data Presentation

The following table summarizes the biological activity profiles of key kinase inhibitors derived from substituted fluoropyridinamines.

Inhibitor / CompoundTarget KinaseFluoropyridinamine PrecursorBiological Activity (IC50)Primary Indication
Fisogatinib (BLU-554) FGFR42-Amino-4-fluoropyridine5 nMHepatocellular Carcinoma[3]
BMS-986165 TYK2 (JH2 Domain)5-Fluoropyridin-2-amine0.2 nMAutoimmune Diseases[4]
M4205 (IDRX-42) KIT (Mutant)4-Fluoropyridin-2-amine< 10 nMGIST[5]
FGFR4-IN-11 FGFR42-Amino-4-fluoropyridine2.1 nMOncology Research[3]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to eliminate false positives during inhibitor development.

Protocol 1: Synthesis of a Fluoropyridinamine Core via Buchwald-Hartwig Amination

Causality Note: Palladium-catalyzed cross-coupling is preferred over Nucleophilic Aromatic Substitution (SNAr) because the electron-rich nature of the amine group deactivates the pyridine ring toward SNAr. BrettPhos is selected as the ligand because its extreme steric bulk accelerates reductive elimination, preventing the formation of inactive bis-arylated byproducts[4].

  • Preparation: In a nitrogen-flushed reaction vial, combine the aryl halide core (1.0 eq), the selected fluoropyridinamine (e.g., 5-fluoropyridin-2-amine, 1.2 eq), Pd2(dba)3 (0.02 eq), and BrettPhos ligand (0.04 eq).

  • Solvent & Base: Add anhydrous 1,4-dioxane and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq). Sparge the slurry with nitrogen for 5 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours under continuous stirring.

  • Validation: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide peak is consumed.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate the filtrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient). Confirm purity (>95%) via 1H and 19F NMR before proceeding to biological assays.

Protocol 2: Biochemical Kinase Assay (IC50 Determination)

Causality Note: To accurately measure the true binding affinity (Ki) of an ATP-competitive fluoropyridinamine inhibitor, the assay's ATP concentration must be strictly standardized to the apparent Michaelis constant (Km) of the specific kinase. If ATP is too high, the IC50 will be artificially inflated due to substrate competition.

  • Reagent Preparation: Prepare a 384-well microtiter plate. Dilute the fluoropyridinamine inhibitor in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Kinase Incubation: Add the recombinant kinase (e.g., FGFR4) in assay buffer (HEPES pH 7.5, MgCl2, DTT, and Tween-20 to prevent non-specific plastic binding). Add the inhibitor dilutions and incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add a substrate peptide and ATP (at the predetermined Km concentration for the specific kinase).

  • Detection: After a 60-minute incubation, quench the reaction using a highly specific detection reagent (e.g., ADP-Glo™ or a TR-FRET antibody specific to the phosphorylated substrate).

  • Data Analysis: Read the luminescence/fluorescence signal. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic (4PL) curve using GraphPad Prism to determine the IC50.

Workflow S1 1. Scaffold Synthesis (Pd-Catalyzed Amination) S2 2. Kinase Assay (IC50 at ATP Km) S1->S2 S3 3. Cellular Profiling (Target Engagement) S2->S3

Caption: Step-by-step workflow for evaluating fluoropyridinamine kinase inhibitors.

References

  • Blum, A. et al. "Identification of M4205─A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors." Journal of Medicinal Chemistry - ACS Publications, 2023. Available at:[Link]

  • Wrobleski, S. T. et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry - ACS Publications, 2019. Available at:[Link]

Sources

Exploratory

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine: A Comprehensive Technical Guide to Synthesis, Mechanistic Utility, and Applications in Targeted Therapeutics

As modern drug discovery pivots toward highly selective, conformationally restricted targeted therapies, the demand for privileged chiral building blocks has surged. (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine rep...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly selective, conformationally restricted targeted therapies, the demand for privileged chiral building blocks has surged. (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine represents a masterclass in rational pharmacophore design. By combining a chiral ethylamine vector with a precisely halogenated pyridine core, this molecule serves as a critical precursor for kinase inhibitors, GPCR ligands, and allosteric modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its structural features, detail a self-validating synthetic protocol, and explore its mechanistic utility in cutting-edge therapeutics.

Structural & Physicochemical Profiling: The "Why" Behind the Molecule

The architecture of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is not accidental; every atom serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose. While the (S)-enantiomer (CAS 1213049-76-3) is frequently cataloged[1], the (R)-enantiomer provides a distinct spatial trajectory essential for specific target sub-pockets.

Rational Design & Causality
  • The 2-Chloro Substituent (Conformational Locking): The bulky chlorine atom (van der Waals radius ~1.75 Å) sits adjacent to the chiral ethylamine group. This creates a severe steric clash with the methyl group of the ethylamine, forcing the molecule into an orthogonal conformation. Causality: This pre-organization reduces the entropic penalty upon binding to a target protein (such as a kinase hinge region).

  • The 5-Fluoro Substituent (Metabolic Shielding): The highly electronegative fluorine atom withdraws electron density from the pyridine ring. Causality: This lowers the basicity (pKa) of the pyridine nitrogen, preventing unwanted hERG channel binding (cardiotoxicity), while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the C5 position.

  • The (R)-Chiral Center (Vector Control): The absolute stereochemistry dictates the 3D vector of any subsequent functional groups attached to the amine. Causality: In kinase inhibitors, this ensures the attached moiety projects precisely into the solvent-exposed channel or the hydrophobic selectivity pocket, avoiding steric clashes with the gatekeeper residue.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Profiling of the Scaffold

PropertyValue / CharacteristicCausality in Drug Design
Molecular Weight 174.60 g/mol Low MW ensures high ligand efficiency (LE > 0.3) when incorporated into larger drug molecules.
cLogP (Estimated) ~1.8 – 2.2Optimal lipophilicity balances membrane permeability with low non-specific protein binding.
Pyridine pKa ~3.5 (Lowered by halogens)Remains unprotonated at physiological pH (7.4), enhancing blood-brain barrier (BBB) penetration if required.
Enantiomeric Purity >99% ee (Required)Prevents off-target toxicity and ensures uniform crystallographic binding modes.

Mechanistic Utility in Drug Design

To visualize how these structural features act in concert, we map the pharmacophore logic below. This diagram illustrates the independent but synergistic roles of the molecule's functional groups when binding to a generic kinase ATP-binding pocket.

Pharmacophore Core (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine Privileged Scaffold F_group 5-Fluoro Substituent • Lowers Pyridine pKa • Increases Lipophilicity • Blocks CYP450 Metabolism Core->F_group Electronic Tuning Cl_group 2-Chloro Substituent • Steric clash with methyl • Locks dihedral angle • Enables Halogen bonding Core->Cl_group Conformational Control Chiral_Center (R)-Ethylamine Center • Directs vector of attached groups • Fits specific kinase sub-pockets • Prevents flat-molecule toxicity Core->Chiral_Center Spatial Orientation

Caption: Pharmacophore logic map detailing the synergistic PD/PK contributions of the scaffold's functional groups.

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of chiral amines demands rigorous stereocontrol. The industry standard relies on the 2[2]. This method is highly predictable and tolerates activated halopyridines without inducing dehalogenation.

The Ellman Synthesis Pathway

Synthesis A 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one C Ti(OEt)4, THF, 80°C (Condensation) A->C B (R)-tert-Butanesulfinamide (Ellman's Auxiliary) B->C D (R,E)-N-(1-(2-chloro-5-fluoropyridin-3-yl)ethylidene)- 2-methylpropane-2-sulfinamide C->D E L-Selectride, THF, -78°C (Diastereoselective Reduction) D->E F (R)-N-((R)-1-(2-chloro-5-fluoropyridin-3-yl)ethyl)- 2-methylpropane-2-sulfinamide E->F G 4M HCl in Dioxane/MeOH (Acidic Deprotection) F->G H (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (Final Product) G->H

Caption: Step-by-step synthetic workflow utilizing Ellman's auxiliary to achieve the (R)-chiral amine.

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm causality and success before proceeding.

Phase 1: Titanium-Mediated Condensation

  • Action: Combine 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Add Ti(OEt)₄ (5.0 eq). Heat at 80°C for 12 hours.

  • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a desiccant to irreversibly consume the water generated, driving the equilibrium toward the sulfinyl ketimine[2].

  • Self-Validation Checkpoint 1: Analyze the crude mixture via ¹H NMR. The reaction is validated when the ketone methyl singlet (~2.6 ppm) disappears entirely, replaced by the imine methyl doublet, alongside the appearance of a massive 9H singlet (~1.2 ppm) corresponding to the tert-butyl group.

Phase 2: Diastereoselective Reduction

  • Action: Cool the sulfinyl ketimine solution in THF to -78°C. Dropwise add L-Selectride (1.5 eq). Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: For poorly coordinating hydrides like L-Selectride, the reduction proceeds via an open transition state[2]. The hydride approaches from the less sterically hindered face (away from the bulky tert-butyl group), dictating the formation of the (R,R)-diastereomer[3].

  • Self-Validation Checkpoint 2: Perform Chiral HPLC or crude ¹H NMR. The diastereomeric ratio (dr) must exceed 95:5. The presence of a single major doublet for the new chiral methyl group validates the stereochemical model.

Phase 3: Acidic Cleavage

  • Action: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 1 hour at room temperature. Concentrate and neutralize with 1M NaOH.

  • Causality: The sulfinyl group is highly acid-labile. Mild anhydrous HCl cleaves the N-S bond without risking the dehalogenation of the sensitive 2-chloro-5-fluoropyridine ring.

  • Self-Validation Checkpoint 3: Final validation requires measuring the enantiomeric excess (ee) via Chiral HPLC against a racemic standard. An ee of >98% combined with optical rotation matching literature values confirms the absolute (R)-configuration.

Applications in Targeted Therapeutics

The (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine scaffold is not just a theoretical construct; it is actively deployed in the synthesis of clinical-stage therapeutics. Its ability to act as a highly directional linker makes it invaluable in oncology and immunology.

Table 2: Therapeutic Applications and Mechanistic Rationale

Target ClassExample ApplicationMechanistic Rationale of the ScaffoldSource
JAK Inhibitors Pyrrolopyrimidine derivatives for autoimmune diseases.The chiral ethylamine links the hinge-binding pyrrolopyrimidine to a solvent-exposed region, while the halogenated pyridine optimizes metabolic half-life.4[4]
PI3Kδ Inhibitors Bicyclic heteroaryls for B-cell lymphomas and leukemias.The (R)-configuration precisely angles the molecule into the PI3Kδ specificity pocket, avoiding the PI3Kα isoform to reduce insulin-related toxicities.5[5]

Conclusion

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine exemplifies the precision required in modern medicinal chemistry. By leveraging Ellman's auxiliary, researchers can reliably synthesize this building block with exceptional enantiomeric purity. Once integrated into a drug candidate, its unique combination of steric locking (via the 2-chloro group), metabolic shielding (via the 5-fluoro group), and vector control (via the (R)-chiral center) provides a profound advantage in optimizing both target affinity and pharmacokinetic resilience.

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry - ACS Publications.2

  • A short stereodivergent synthesis of (R) and (S)-nicotine. RSC Publishing.3

  • WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors. Google Patents.4

  • WO2008118468A1 - Heterocyclic compounds and their uses. Google Patents.5

  • 1213049-76-3 | (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine. ChemScene (Physicochemical Baseline Data).1

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine in Targeted Drug Discovery

Strategic Rationale in Medicinal Chemistry In modern drug discovery, the architectural precision of building blocks dictates the success of downstream lead optimization. (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the architectural precision of building blocks dictates the success of downstream lead optimization. (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a highly privileged, chiral heteroaryl ethylamine that serves as a foundational scaffold for developing kinase inhibitors, GPCR allosteric modulators, and targeted protein degraders[1].

As a Senior Application Scientist, it is crucial to understand the causality behind the structural features of this specific motif:

  • The 5-Fluoro Effect: The introduction of fluorine at the 5-position serves a dual purpose. First, it significantly lowers the pKa of the pyridine nitrogen via inductive electron withdrawal, which mitigates hERG-related cardiotoxicity and improves oral bioavailability. Second, it blocks cytochrome P450-mediated oxidative metabolism at a highly vulnerable position[2].

  • The 2-Chloro Handle: The 2-chloro group is an orthogonal reactive handle. Because it is positioned ortho to the electron-withdrawing pyridine nitrogen—and further activated by the 5-fluoro group—it is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[2].

  • The (R)-1-Aminoethyl Stereocenter: The chiral methyl group restricts the conformational flexibility of the primary amine. This "conformational locking" reduces the entropic penalty upon target binding, often resulting in a 10- to 100-fold increase in potency compared to achiral des-methyl analogs.

Stereoselective Synthesis: The Ellman Auxiliary Approach

Synthesizing enantiopure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chiral amines requires robust, diastereoselective methodologies. The industry standard for this transformation utilizes Ellman’s chiral tert-butanesulfinamide auxiliary[3],.

EllmanSynthesis SM 2-Chloro-5-fluoro- pyridine-3-carbaldehyde Imine Chiral N-Sulfinyl Imine (S-configuration) SM->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Sulfinamide Diastereopure Sulfinamide Imine->Sulfinamide MeMgBr, CH2Cl2 -48 °C Product (R)-1-(2-Chloro-5-fluoropyridin- 3-yl)ethan-1-amine Sulfinamide->Product HCl / MeOH Deprotection

Figure 1: Stereoselective synthesis of the chiral amine via Ellman's sulfinamide auxiliary.

Protocol 1: De Novo Synthesis of the Chiral Amine

This protocol is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.

Step 1: Imine Condensation

  • Reaction: To a flame-dried round-bottom flask under nitrogen, add 2-chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (

    
    , 2.0 eq) dropwise at room temperature.
    
    • Causality:

      
       acts as both a mild Lewis acid to activate the carbonyl and a desiccant to irreversibly sequester the water byproduct, driving the equilibrium toward the imine[1].
      
  • Validation: Stir for 12 hours. Monitor via LC-MS. The disappearance of the aldehyde peak and the appearance of the imine mass

    
     indicates completion. Quench with brine, filter the resulting 
    
    
    
    salts through Celite, and concentrate.

Step 2: Diastereoselective Grignard Addition

  • Reaction: Dissolve the crude sulfinyl imine in anhydrous

    
     (0.2 M) and cool to exactly -48 °C using a dry ice/cyclohexanone bath.
    
    • Causality: Maintaining -48 °C is the empirical sweet spot. Warmer temperatures erode the diastereomeric ratio (dr), while -78 °C often causes the pyridyl imine to precipitate out of solution.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 eq) dropwise. The coordination of the Grignard reagent to both the sulfinyl oxygen and the imine nitrogen forms a rigid six-membered transition state, directing the methyl group to attack exclusively from the less hindered Re-face.

  • Validation: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with 
    
    
    
    . Validate the dr via
    
    
    NMR; the tert-butyl group of the minor diastereomer typically appears shifted by ~0.05 ppm relative to the major product. A dr of >95:5 is expected.

Step 3: Sulfinyl Deprotection

  • Reaction: Dissolve the purified sulfinamide in methanol (0.5 M) and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride salt as a highly pure, off-white solid.

Library Diversification Workflows

The true value of this building block lies in its orthogonal reactivity, allowing parallel library synthesis without cross-interference.

MedChem Core Core Building Block (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine AmineMod Amine Derivatization Amide/Urea Formation Core->AmineMod HATU, DIPEA PyridineMod Pyridine Derivatization SNAr / Cross-Coupling Core->PyridineMod Pd-Catalysis / SNAr Kinase Kinase Inhibitors ATP Competitive AmineMod->Kinase GPCR GPCR Ligands Allosteric Modulators AmineMod->GPCR PyridineMod->Kinase

Figure 2: Orthogonal diversification workflows for library synthesis in drug discovery.

Protocol 2: SNAr Diversification (Pyridine Modification)

Because the 2-chloro position is highly activated, it can be displaced by various nucleophiles to build hinge-binding motifs for kinase inhibitors[2].

  • Suspend the chiral amine (1.0 eq) and a secondary amine (e.g., morpholine, 1.5 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the mixture in a microwave reactor at 110 °C for 4 hours.

  • Validation: LC-MS will show the displacement of the chlorine isotope pattern (M / M+2 ratio of 3:1) with the corresponding amine adduct mass.

Protocol 3: Amide Coupling (Amine Modification)
  • Dissolve a target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 10 minutes to form the active ester.

  • Add the (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride salt (1.0 eq) and DIPEA (4.0 eq).

  • Stir at room temperature for 2 hours.

  • Validation: The basic primary amine will be consumed, which can be validated by a negative ninhydrin stain on TLC.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the workflows described above, providing benchmarks for quality control in library synthesis.

Reaction StepReagents & ConditionsTypical YieldEnantiomeric / Diastereomeric ExcessKey Analytical Metric
Imine Condensation (S)-t-Bu-Sulfinamide,

, THF, RT, 12h
85 - 92%N/ADisappearance of CHO peak (~10.2 ppm in

NMR)
Grignard Addition MeMgBr (2.0 eq),

, -48 °C, 4h
78 - 85%>95:5 drDistinct tert-butyl singlets in

NMR
Sulfinyl Deprotection 4M HCl in Dioxane, MeOH, RT, 2h>95%>99% eeESI-MS

SNAr Diversification Morpholine, DIPEA, NMP, 110 °C, 4h65 - 80%Retention of eeLoss of Cl isotope pattern in LC-MS

References

  • Title : Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary Source : MDPI URL :[Link]

  • Title : From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination Source : NIH / PMC URL :[Link]

  • Title : Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source : NIH / PMC URL :[Link]

  • Title : 2-Chloro-5-fluoropyridine CAS 31301-51-6 Source : Home Sunshine Pharma URL :[Link]

Sources

Application

Application Notes: (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine as a Strategic Building Block for Potent and Selective Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chiral Amines and Halogenated Heterocycles in Kinase Inhibitor Design Protein kinases are a pivotal class of enzymes that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines and Halogenated Heterocycles in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of these drugs featuring nitrogen-containing heterocyclic scaffolds.[2] Among these, the pyridine ring is a privileged motif, frequently employed for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3]

The strategic functionalization of these scaffolds is paramount in achieving high potency and selectivity. Specifically, the incorporation of halogens, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its binding affinity, metabolic stability, and cell permeability.[3] The 2-chloro-5-fluoropyridine substitution pattern, for instance, offers a unique electronic profile that can enhance interactions with the kinase active site.

Furthermore, the introduction of chirality, often through a chiral amine side chain, provides a three-dimensional architecture that can exploit the specific topology of the kinase ATP pocket, leading to improved potency and selectivity.[4] This application note details the synthesis and utility of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine , a valuable chiral building block for the development of next-generation kinase inhibitors.

Physicochemical Properties of the Building Block

A clear understanding of the physicochemical properties of a building block is essential for its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₈ClFN₂[5]
Molecular Weight 174.61 g/mol [5]
Appearance Colorless to pale yellow liquid[5]
Storage Store at 2-8°C under an inert atmosphere[5]
Chirality (R)-enantiomerN/A

Asymmetric Synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

The enantioselective synthesis of chiral amines is a critical step in the development of many modern pharmaceuticals. A robust and scalable asymmetric synthesis of the title compound can be achieved via the asymmetric transfer hydrogenation of the corresponding prochiral ketone. This method is often preferred for its operational simplicity and the use of readily available and stable hydrogen donors.

Synthetic Workflow

Synthetic Workflow A 2,3-dichloro-5-fluoropyridine B 2-chloro-5-fluoro-3-acetylpyridine A->B Grignard Reaction (e.g., with N-methoxy-N-methylacetamide) C (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine B->C Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, formic acid/triethylamine)

Caption: Synthetic route to the chiral amine.

Detailed Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established methodologies for the asymmetric reduction of ketones.[6]

Materials:

  • 2-chloro-5-fluoro-3-acetylpyridine

  • (R,R)-Ts-DPEN RuCl (or a similar chiral ruthenium catalyst)

  • Formic acid

  • Triethylamine

  • Anhydrous isopropanol (IPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-chloro-5-fluoro-3-acetylpyridine (1.0 eq) in anhydrous isopropanol, add the chiral ruthenium catalyst (e.g., 0.005 eq).

  • Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

  • Heat the reaction mixture to the optimal temperature (typically 40-60°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine.

Expected Outcome: High yield and excellent enantiomeric excess (>98% ee).

Application in Kinase Inhibitor Synthesis: A Representative Example

To illustrate the utility of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine, we present a hypothetical synthesis of a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[4] The designed inhibitor, which we will refer to as CDK2i-CFP , incorporates the chiral amine and a pyrimidine hinge-binding motif.

Synthetic Workflow for CDK2i-CFP

CDK2i-CFP Synthesis A (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine C Intermediate Amine A->C Nucleophilic Aromatic Substitution (e.g., DIPEA, n-butanol, heat) B 2,4-dichloropyrimidine B->C E CDK2i-CFP C->E Suzuki Coupling (e.g., Pd catalyst, base) D Arylboronic acid D->E

Caption: Synthesis of a hypothetical CDK2 inhibitor.

Detailed Protocol: Synthesis of CDK2i-CFP

This protocol is based on standard cross-coupling and nucleophilic substitution reactions commonly used in medicinal chemistry.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude intermediate by column chromatography.

Step 2: Suzuki Coupling

  • To a solution of the intermediate from Step 1 (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, CDK2i-CFP, by column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

The (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine building block is designed to confer several advantageous properties to a kinase inhibitor.

Kinase Hinge-Binding Interaction

Kinase Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Backbone_NH Backbone NH Backbone_CO Backbone C=O Pyrimidine_N1 Pyrimidine N1 Pyrimidine_N1->Backbone_NH H-bond Pyrimidine_NH Pyrimidine NH Pyrimidine_NH->Backbone_CO H-bond

Caption: Pyrimidine interaction with the kinase hinge.

  • Chiral Center: The (R)-stereochemistry of the ethylamine linker is crucial for positioning the substituted pyridine ring into a specific hydrophobic pocket of the kinase active site. This stereospecific interaction can significantly enhance binding affinity and selectivity over the (S)-enantiomer.

  • 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring can serve multiple purposes. It can act as a handle for further synthetic modifications via cross-coupling reactions. Additionally, it can occupy a small hydrophobic pocket, contributing to the overall binding energy.

  • 5-Fluoro Group: The fluorine atom at the 5-position is a key feature for modulating the electronic properties of the pyridine ring and for improving metabolic stability by blocking a potential site of oxidation. Fluorine can also participate in favorable orthogonal multipolar interactions with the protein backbone.

Illustrative Biological Data

The following table presents hypothetical biological data for our representative CDK2 inhibitor, CDK2i-CFP, to demonstrate the potential of the (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine building block.

CompoundTarget KinaseIC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, GI₅₀, µM)
CDK2i-CFP CDK2/Cyclin A50.15
Roscovitine (Reference)CDK2/Cyclin A45015

Data are for illustrative purposes only.

Conclusion

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique combination of a chiral center and a strategically halogenated pyridine ring provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of their compounds. The synthetic protocols and design strategies outlined in this application note offer a solid foundation for researchers in the field of drug discovery to leverage this promising intermediate in their quest for novel therapeutics.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 2024.

  • (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine product page. Chemical Supplier Website.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.

  • AU2003228345B2 - Identification of kinase inhibitors - Google Patents. Google Patents.

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. Google Patents.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate.

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Journal of Medicinal Chemistry.

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology.

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.

  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.

  • Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap. Patsnap.

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents. Google Patents.

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. PMC.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.

  • Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1 - Googleapis.com. Google Patents.

  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem.

  • (PDF) Abstract 2165: Structure activity relationship of a novel chemical class of Dyrk inhibitors. ResearchGate.

  • US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents. Google Patents.

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.

  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Chemoselective Cross-Coupling, Chiral Fidelity, and Protocol Validation Executive Summary & Strategic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Chemoselective Cross-Coupling, Chiral Fidelity, and Protocol Validation

Executive Summary & Strategic Rationale

The construction of carbon-nitrogen (C–N) bonds via palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry[1]. However, utilizing bifunctional building blocks such as (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine presents a sophisticated chemoselectivity challenge. This molecule contains both a nucleophilic primary aliphatic amine and an electrophilic 2-chloropyridine moiety.

When cross-coupling this substrate with an exogenous aryl bromide (e.g., 4-bromobenzonitrile), the reaction must be exquisitely tuned to achieve three simultaneous objectives:

  • Chemoselectivity: Drive the oxidative addition exclusively at the exogenous Aryl-Br bond while leaving the endogenous Aryl-Cl bond intact for downstream functionalization.

  • Monoarylation: Prevent over-reaction (bis-arylation) of the primary amine[2].

  • Chiral Fidelity: Prevent base-mediated racemization of the sensitive

    
    -benzylic stereocenter[1].
    

This application note details a self-validating, highly optimized protocol utilizing BrettPhos Pd G3 and a mild inorganic base to achieve >98% conversion with perfect preservation of enantiomeric excess (ee).

Mechanistic Causality & Catalyst Selection

The success of this protocol relies on exploiting the differential activation energies (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of oxidative addition. Palladium(0) inserts into C–Br bonds significantly faster than into more stable C–Cl bonds. However, without the correct steric environment, the active Pd(0) species could still activate the 2-chloropyridine, leading to oligomerization.

Why BrettPhos Pd G3?

  • Steric Encumbrance: The bulky BrettPhos ligand creates a highly restricted catalytic pocket. This suppresses the activation of the sterically hindered 2-chloropyridine (adjacent to the bulky 1-aminoethyl group) while readily accepting the unhindered exogenous aryl bromide[1].

  • Monoarylation Control: The ligand's architecture accelerates reductive elimination, ejecting the secondary amine product before a second oxidative addition can occur, thus preventing bis-arylation[2].

Why Cs₂CO₃ over NaOtBu? Strong alkoxide bases (like NaOtBu) are standard for Buchwald-Hartwig aminations but are detrimental here. They can cause racemization of the (R)-stereocenter via reversible deprotonation of the benzylic proton, and they risk initiating undesired S


Ar side reactions on the electron-deficient fluoropyridine ring. Cesium carbonate (Cs₂CO₃) provides the optimal balance: basic enough to facilitate the catalytic cycle, but mild enough to ensure chiral fidelity[1].

G Pd_Pre BrettPhos Pd G3 Precatalyst Pd_Active Active Pd(0)L Catalyst Pd_Pre->Pd_Active Base Activation ArBr_Add Oxidative Addition (Exogenous Ar-Br) Pd_Active->ArBr_Add Fast (Ea low) ArCl_Add Oxidative Addition (Endogenous Ar-Cl) Pd_Active->ArCl_Add Slow (Ea high) Amine_Coord Amine Coordination & Deprotonation ArBr_Add->Amine_Coord Oligomer Oligomerization / Side Products ArCl_Add->Oligomer Undesired Pathway Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd_Active Catalyst Regeneration Product Chemoselective Coupled Product Red_Elim->Product

Catalytic cycle illustrating chemoselective oxidative addition of Ar-Br over Ar-Cl.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the final protocol parameters.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Chemoselectivity (Ar-Br : Ar-Cl)Enantiomeric Excess (ee %)
1Pd₂(dba)₃ / BINAPNaOtBuToluene10045%3:1 (Poor)72% (Racemization)
2RuPhos Pd G3Cs₂CO₃1,4-Dioxane8088%15:1 (Good)>99%
3 BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 80 >98% >99:1 (Excellent) >99%
4BrettPhos Pd G3K₃PO₄t-Amyl OH8075%>99:1 (Excellent)>99%

Note: Entry 3 represents the optimized conditions. Conversion determined by UPLC-MS. Enantiomeric excess determined by Chiral SFC.

Experimental Workflow & Protocol

The following protocol describes the coupling of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine with 4-bromobenzonitrile. This methodology is designed as a self-validating system: each step includes a specific rationale to ensure reproducibility.

Workflow Step1 1. Glovebox Setup Weigh Reagents Step2 2. Solvent Addition Degassed Dioxane Step1->Step2 Step3 3. Cross-Coupling 80°C, 4 Hours Step2->Step3 Step4 4. Reaction Quench Celite Filtration Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the chemoselective Buchwald-Hartwig amination.
Materials Required:
  • Amine Substrate: (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (1.0 equiv, 1.0 mmol, 174.6 mg)

  • Aryl Bromide: 4-Bromobenzonitrile (1.05 equiv, 1.05 mmol, 191.1 mg)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18.1 mg)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, Sure/Seal™, sparged with N₂ for 30 mins)

Step-by-Step Methodology:

Step 1: Inert Atmosphere Setup (Self-Validation: Oxygen Exclusion)

  • Transfer a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Rationale: Pd(0) intermediates are highly sensitive to oxidation. Glovebox setup ensures the active catalytic species is not prematurely deactivated to Pd(II) oxides.

Step 2: Reagent Charging

  • Weigh and add 4-bromobenzonitrile (191.1 mg), BrettPhos Pd G3 (18.1 mg), and finely powdered anhydrous Cs₂CO₃ (651.6 mg) into the vial.

  • Add (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (174.6 mg). Note: If the amine is an oil, add it via a positive-displacement micropipette.

Step 3: Solvent Addition and Sealing

  • Add 5.0 mL of anhydrous, degassed 1,4-dioxane to achieve a 0.2 M reaction concentration.

  • Seal the vial tightly with a PTFE-lined septum cap. Remove the vial from the glovebox.

Step 4: Catalytic Cross-Coupling

  • Place the vial in a pre-heated aluminum reaction block set to 80 °C.

  • Stir vigorously (800 rpm) for 4 hours.

  • Rationale: Vigorously stirring is critical because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). Mass transfer limitations will artificially depress the reaction rate if stirring is insufficient.

Step 5: Reaction Monitoring & Quench

  • After 4 hours, cool the reaction to room temperature.

  • Sample 5

    
    L of the mixture, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.
    
  • Validation: The chromatogram should show complete consumption of the aryl bromide and a dominant peak for the product mass[M+H]⁺ = 276.07. The absence of a peak at [M+H]⁺ = 451 (bis-arylation or oligomer) confirms chemoselectivity.

Step 6: Workup and Purification

  • Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a short pad of Celite to remove inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Rinse the pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via automated flash chromatography (Silica gel, gradient elution 0% to 40% EtOAc in Hexanes).

  • Isolate the product as a solid and analyze via Chiral SFC to confirm >99% ee.

References[3] Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions

Sources

Application

Asymmetric synthesis protocol using (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Application Note: Asymmetric Synthesis Protocol for (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine Executive Summary (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block, prom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Protocol for (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

Executive Summary

(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a highly valuable chiral building block, prominently featured in the development of advanced antiviral therapeutics, including influenza polymerase PB2 inhibitors such as pimodivir analogs[1]. Synthesizing this sterically hindered, electron-deficient chiral amine presents unique synthetic challenges. This application note details a robust, highly diastereoselective three-step protocol utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary) to establish the C-N stereocenter with >99% enantiomeric excess (ee)[2].

Mechanistic Rationale & Strategy (Expertise & Experience)

  • Imine Condensation: The electron-deficient nature of the fluorinated pyridine severely reduces the nucleophilicity of the ketone. Standard desiccants (e.g., MgSO4) are insufficient. We utilize Titanium(IV) ethoxide (Ti(OEt)4), which acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the condensation equilibrium forward[4].

  • Diastereoselective Reduction: The choice of reductant dictates the final stereochemistry. We employ Sodium Borohydride (NaBH4) at -50 °C. NaBH4 coordinates with the sulfinyl oxygen, organizing a closed, six-membered chair-like transition state[4]. This conformation places the bulky tert-butyl group in an equatorial position, forcing the hydride to attack from the Re-face, exclusively yielding the (R,R)-sulfinamide. Conversely, bulky reductants like L-Selectride operate via an open transition state, favoring the opposite (R,S) diastereomer[5].

  • Auxiliary Cleavage: Mild acidic solvolysis (HCl in MeOH) cleaves the N-S bond to release the free amine as a stable hydrochloride salt. This avoids reductive cleavage conditions, thereby preserving the delicate halogen substituents on the pyridine ring.

Synthetic Workflow

Workflow A 1-(2-Chloro-5-fluoropyridin- 3-yl)ethan-1-one B (R)-Sulfinyl Ketimine (Intermediate) A->B (R)-t-BuSONH2 Ti(OEt)4, THF, 70°C C (R,R)-Sulfinamide (Diastereomer) B->C NaBH4, THF -50°C to rt D (R)-Chiral Amine HCl (Target Product) C->D HCl / MeOH rt, 2h

Figure 1: Three-step asymmetric synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one173.571.0Starting Material
(R)-2-Methylpropane-2-sulfinamide121.201.1Chiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)4)228.112.0Lewis Acid / Desiccant
Sodium Borohydride (NaBH4)37.833.0Hydride Source
4M HCl in Dioxane36.463.0Cleavage Reagent
Tetrahydrofuran (THF), Anhydrous72.11-Reaction Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of (R,E)-N-(1-(2-chloro-5-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide

  • Charge an oven-dried, nitrogen-flushed round-bottom flask with 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one (10.0 mmol) and anhydrous THF (25 mL).

  • Add (R)-tert-butanesulfinamide (11.0 mmol), followed by the dropwise addition of Ti(OEt)4 (20.0 mmol).

  • Heat the reaction mixture to 70 °C and stir for 18 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The starting ketone (Rf ~0.6) must be completely consumed, replaced by a lower-running, UV-active imine spot (Rf ~0.4).

  • Cool the mixture to room temperature and pour it into a vigorously stirred biphasic mixture of saturated aqueous NaCl (brine, 25 mL) and EtOAc (50 mL) to precipitate TiO2.

  • Filter the resulting suspension through a thick pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to afford the pure (R)-sulfinyl ketimine.

Step 2: Diastereoselective Reduction to (R)-N-((R)-1-(2-chloro-5-fluoropyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

  • Dissolve the purified (R)-sulfinyl ketimine (8.0 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Cool the solution to precisely -50 °C using a dry ice/acetone bath. Causality note: Maintaining -50 °C is critical to lock the transition state and prevent competitive open-state reduction.

  • Add NaBH4 (24.0 mmol) in three equal portions over 15 minutes.

  • Stir the reaction at -50 °C for 4 hours, then allow it to slowly warm to 0 °C over 2 hours.

  • In-Process Control (IPC): Before quenching, evaporate a 50 µL aliquot and analyze via 1H NMR. The ratio of the tert-butyl singlet of the (R,R) isomer (~1.22 ppm) to the (R,S) isomer (~1.24 ppm) validates the diastereomeric ratio (dr). A dr of >95:5 confirms the success of the closed transition state reduction.

  • Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na2SO4, and concentrate. Isolate the pure (R,R)-diastereomer via crystallization or chromatography.

Step 3: Auxiliary Cleavage to (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine Hydrochloride

  • Dissolve the (R,R)-sulfinamide (6.0 mmol) in anhydrous Methanol (15 mL).

  • Add 4M HCl in dioxane (18.0 mmol) dropwise at room temperature. Stir for 2 hours.

  • Concentrate the reaction mixture in vacuo to remove methanol and the volatile byproducts (SO2 and isobutylene).

  • Triturate the crude residue with Methyl tert-butyl ether (MTBE, 20 mL) to precipitate the amine hydrochloride salt. Filter and dry under high vacuum.

  • Quality Control (QC): Analyze the final hydrochloride salt by chiral HPLC (e.g., Chiralpak AD-H). The enantiomeric excess must be >99%, validating the stereochemical integrity of the entire workflow.

Quantitative Data & Troubleshooting

Table 1: Optimization of Reduction Conditions (Reductant vs. Stereoselectivity) Data demonstrates the causal relationship between the reductant choice and the resulting stereocenter.

ReductantSolventTemp (°C)Yield (%)Diastereomeric Ratio (R,R : R,S)
L-SelectrideTHF-78825 : 95
DIBAL-HTHF-787520 : 80
NaBH4THF-508896 : 4
Schwartz's ReagentTHF-209198 : 2

Table 2: Protocol Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Incomplete imine conversionMoisture in reaction / Inactive Ti(OEt)4Use freshly distilled THF and newly opened Ti(OEt)4 under N2.
Poor diastereoselectivityHigh reduction temperatureEnsure internal reaction temperature remains ≤ -50 °C during NaBH4 addition.
Emulsion during Step 1 workupColloidal TiO2 formationPour reaction mixture into a vigorously stirred biphasic mixture of brine/EtOAc and filter through a thick Celite pad.
Dehalogenation of pyridineUse of transition-metal catalyzed hydrogenationStrictly adhere to the metal-hydride (NaBH4) protocol; avoid Pd/C or Raney Ni.

References

1.[1] Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Source: Molecules (MDPI). URL: [Link] 2.[2] Title: Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Source: Journal of the American Chemical Society. URL: [Link] 3.[5] Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Source: PubMed Central (NIH). URL: [Link] 4.[3] Title: Synthesis and Applications of tert-Butanesulfinamide. Source: Chemical Reviews. URL: [Link] 5.[4] Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Method

High-Resolution Analytical Strategies for the Characterization of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC/Drug Development Professionals Introduction and Analytical Rationale (R)-1-(2-Chloro-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC/Drug Development Professionals

Introduction and Analytical Rationale

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine (C₇H₈ClFN₂) is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors. The structural dichotomy of this molecule—an electron-deficient, halogenated pyridine core coupled with a highly basic primary amine—presents unique analytical challenges.

The Causality Behind the Methodological Choices
  • Chiral Resolution (Enantiomeric Excess): Underivatized primary amines are notoriously difficult to resolve using standard polysaccharide-based chiral stationary phases (CSPs) due to non-specific binding and severe peak tailing. To overcome this, Crown Ether-based CSPs (e.g., Crownpak CR-I(+)) or Supercritical Fluid Chromatography (SFC) must be employed. Crown ethers form a highly specific host-guest inclusion complex with the protonated primary amine (-NH₃⁺). Therefore, an acidic mobile phase is strictly required to ensure complete protonation, driving the chiral recognition mechanism[1][2]. Furthermore, SFC utilizing CO₂ and a polar modifier provides superior mass transfer kinetics, significantly improving peak symmetry for basic compounds compared to traditional normal-phase HPLC[3][4].

  • Chemical Purity (Related Substances): For achiral purity profiling, interactions between the basic amine and residual silanols on standard silica columns lead to unacceptable tailing factors. Utilizing Superficially Porous Particle (SPP) C18 columns in a UHPLC framework, combined with an acidic mobile phase (0.1% Formic Acid/TFA), suppresses silanol ionization and protonates the analyte. This aligns with recent USP <621> revisions, allowing for faster run times, reduced solvent consumption, and sharper peak shapes without compromising resolution[5][6].

Analytical Workflow Design

The following diagram illustrates the bifurcated analytical strategy designed to ensure both chiral integrity and chemical purity, culminating in a self-validating reporting structure compliant with ICH Q2(R2) guidelines[7][8].

Workflow Start Sample: (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine Split Analytical Pathway Selection Start->Split Chiral Chiral Purity (ee%) SFC / Crown Ether CSP Split->Chiral Enantiomeric Excess Achiral Chemical Purity (Impurities) UHPLC-UV/MS / SPP C18 Split->Achiral Impurity Profiling SST1 SST: Resolution (Rs) > 1.5 Tailing Factor < 2.0 Chiral->SST1 SST2 SST: %RSD < 2.0% S/N > 10 for LOQ Achiral->SST2 Report Final CoA Generation SST1->Report SST2->Report

Caption: Analytical testing workflow for the comprehensive characterization of the chiral amine.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral SFC

This protocol utilizes Supercritical Fluid Chromatography (SFC) to separate the (R) and (S) enantiomers. A crown ether column is selected due to its specific affinity for primary amines.

Step 1: Mobile Phase Preparation

  • Co-solvent (Modifier): Prepare a solution of Methanol containing 0.1% v/v Trifluoroacetic acid (TFA) and 0.1% v/v Isopropylamine (IPA). Causality: The TFA ensures the amine remains protonated for crown ether complexation, while the IPA acts as a competing base to mask any residual active sites on the stationary phase, preventing tailing[4].

  • Primary Fluid: Chromatographic grade CO₂.

Step 2: Sample Preparation

  • Diluent: Methanol.

  • System Suitability (SST) Standard: Weigh 5.0 mg of racemic 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • Sample Solution: Weigh 10.0 mg of the (R)-enantiomer sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Step 3: Instrument Setup & Execution

  • Equilibrate the SFC system using the parameters outlined in Table 1 until a stable baseline is achieved.

  • Inject the blank (Methanol) to confirm no baseline interference.

  • Inject the SST Standard in triplicate. Verify that the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
  • Inject the Sample Solution. Calculate the enantiomeric excess (ee%) using the area normalization method.

Protocol 2: Chemical Purity and Related Substances via UHPLC-UV/MS

This method is designed to detect achiral impurities, such as des-fluoro, des-chloro, or regioisomeric byproducts from the upstream synthesis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Sample Solution: Prepare the sample at a concentration of 0.5 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Instrument Setup & Execution

  • Equilibrate the UHPLC system using the gradient parameters in Table 2.

  • Perform six replicate injections of a 0.005 mg/mL standard (1% of nominal concentration) to establish system precision (%RSD

    
    ) and sensitivity (S/N 
    
    
    
    ), in accordance with USP <621> requirements[9].
  • Analyze the sample and report impurities as area percent (%). Use MS data (ESI+) to elucidate the mass of any unknown impurity peaks exceeding the 0.05% reporting threshold.

Data Presentation and Method Parameters

Table 1: Chromatographic Conditions for Chiral SFC

ParameterSpecification
Column Crownpak CR-I(+) or equivalent, 3.0 x 150 mm, 5 µm
Mobile Phase CO₂ / [MeOH + 0.1% TFA + 0.1% IPA] (80:20, v/v)
Flow Rate 2.0 mL/min
Back Pressure (BPR) 120 bar
Column Temperature 40 °C
Detection (UV) 254 nm (Reference 360 nm)
Injection Volume 2.0 µL

Table 2: UHPLC-UV/MS Conditions for Chemical Purity

ParameterSpecification
Column Superficially Porous C18 (e.g., Poroshell 120), 2.1 x 100 mm, 2.7 µm
Gradient Program 0-1 min: 5% B; 1-7 min: 5%

60% B; 7-9 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Detection (UV / MS) 220 nm / ESI+ (Scan range: m/z 100 - 500)
Injection Volume 1.0 µL

Table 3: System Suitability Acceptance Criteria (Self-Validating System)

ParameterTarget ValueRegulatory Grounding
Resolution (

)

(Baseline separation)
USP <621> / ICH Q2(R2)
Tailing Factor (

)

USP <621>
Injection Precision %RSD

(n=6)
ICH Q2(R2)
Signal-to-Noise (S/N)

for Limit of Quantitation
USP <621> Revisions

Mechanistic Visualization

The successful chiral resolution of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine relies heavily on the specific interaction between the analyte and the stationary phase. The diagram below illustrates the causality of this host-guest complexation.

Mechanism Amine Analyte (R)-Primary Amine Protonated (-NH3+) Interaction Chiral Recognition Hydrogen Bonding Steric Hindrance Amine->Interaction Enters cavity CSP Stationary Phase Crown Ether Cavity (Crownpak CR-I+) CSP->Interaction Host-guest complex Elution Result Differential Elution (R) vs (S) Enantiomer Interaction->Elution Resolves isomers

Caption: Mechanism of chiral recognition between the protonated primary amine and crown ether CSP.

References

  • USP <621> Chromatography Overview - Scribd. Available at:[Link]

  • Revisions per USP 621 - Agilent Technologies. Available at:[Link]

  • USP 621 Key Requirements Explained - Pharma Talks (YouTube). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - Wiley Analytical Science. Available at:[Link]

  • A Review on Analytical Parameters Quality Management in Pharma Industry Aspects - International Journal of Science, Architecture, Technology, and Environment. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

📊 Quantitative Diagnostic Matrix: Standard vs. Optimized Yields

Welcome to the Fluoropyridine Synthesis Technical Support Center . This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of fluorinated pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoropyridine Synthesis Technical Support Center . This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of fluorinated pyridines.

Fluorine’s high electronegativity and the exceptionally strong C–F bond (105.4 kcal/mol) make fluorination thermodynamically favorable but kinetically challenging[1]. In pyridine systems, electron deficiency further complicates nucleophilic aromatic substitution (


), while the basic nitrogen interferes with electrophilic approaches. This guide provides mechanistic troubleshooting, validated protocols, and structural workflows to overcome low yields in the three primary fluorination pathways: Halogen Exchange (Halex), Balz-Schiemann, and Electrophilic Fluorination.

Before diving into specific troubleshooting workflows, compare your current reaction parameters against our field-validated optimization baselines.

Synthesis MethodTarget SubstratePrimary Cause of Low YieldStandard YieldOptimized YieldKey Optimization Applied
Halex Reaction 2-Chloro-5-nitropyridineFluoride hydration; poor salt solubility15 - 30%85 - 92% Spray-dried KF +

(PTC) + 250 °C[2]
Balz-Schiemann 2-Cyano-5-aminopyridineThermal degradation; hydrolysis to phenols20 - 40%84% Continuous flow reactor +

ionic liquid[3]
Electrophilic (Selectfluor) 3-Fluoropyridine derivativesPoor regioselectivity; unreactive meta-position< 10%52 - 83% Zincke imine intermediate activation[4][5]
Aqueous Electrophilic 2-AminopyridinesSubstrate deactivation25%73% Aqueous Selectfluor + Chloroform + Mild heating[6]

🛠️ Mechanistic Troubleshooting & FAQs

Section 1: The Halex Reaction (Nucleophilic Halogen Exchange)

The Halex reaction relies on an


 pathway to exchange a chloride or bromide for a fluoride using alkali metal fluorides (KF or CsF)[1][2].

Q1: My Halex reaction stalls at 20% conversion even after 48 hours at 200 °C. What is causing this thermodynamic dead-end? A: The primary culprit is the high lattice energy of the fluoride salt and the intense hydration shell formed by residual moisture. Fluoride is a potent hydrogen-bond acceptor; even trace water tightly binds to the fluoride ion, completely neutralizing its nucleophilicity[2].

  • Actionable Solution: You must use spray-dried KF or CsF. Furthermore, 200 °C is often insufficient for deactivated pyridines. Elevate the temperature to 250–370 °C and introduce a Phase-Transfer Catalyst (PTC) such as tetraphenylphosphonium bromide (

    
    ) or 18-crown-6 to solubilize the bare fluoride ion into the organic phase[2].
    

HalexTroubleshooting Start Low Yield in Halex Reaction CheckMoisture Are reagents strictly anhydrous? Start->CheckMoisture DryReagents Dry KF/CsF via spray-drying or use Dean-Stark trap CheckMoisture->DryReagents No CheckTemp Is temperature > 250°C? CheckMoisture->CheckTemp Yes DryReagents->CheckTemp IncreaseTemp Use high-temp reactor (250-370°C) CheckTemp->IncreaseTemp No CheckSolubility Is fluoride salt dissolving? CheckTemp->CheckSolubility Yes IncreaseTemp->CheckSolubility AddPTC Add Phase-Transfer Catalyst (e.g., Ph4PBr, 18-crown-6) CheckSolubility->AddPTC No Success Optimal SNAr Fluorination CheckSolubility->Success Yes AddPTC->Success

Fig 1: Diagnostic decision tree for optimizing Halex reaction yields.

Section 2: The Balz-Schiemann Reaction

This classical method involves the diazotization of an aminopyridine followed by thermal decomposition of the diazonium tetrafluoroborate salt[1].

Q2: I am isolating massive amounts of hydroxypyridines and polymeric tars instead of my target fluoropyridine. How do I suppress these side reactions? A: Hydroxypyridines form because water is a vastly superior nucleophile to the tetrafluoroborate anion. Tars form due to the thermal instability and explosive decomposition pooling of the diazonium intermediate[1][2].

  • Actionable Solution: Transition from batch chemistry to a Continuous Flow Reactor . Flow chemistry minimizes the steady-state concentration of the hazardous diazonium salt, preventing thermal runaways[2][3]. Additionally, replace standard polar solvents with an Ionic Liquid (IL) such as 1-butyl-3-methylimidazolium tetrafluoroborate (

    
    ). The IL acts as both a solvent and a highly concentrated fluoride source, suppressing protodediazoniation and driving the yield up to 84%[3].
    

BalzSchiemann Start Balz-Schiemann: High Impurities Identify Identify Primary Byproduct Start->Identify Phenol Phenolic Byproducts (Hydrolysis) Identify->Phenol Tars Tars / Decomposition (Thermal Instability) Identify->Tars Protonation Protonated Pyridine (Protodediazoniation) Identify->Protonation FixPhenol Ensure strictly anhydrous conditions. Switch to non-polar solvent. Phenol->FixPhenol FixTars Implement Continuous Flow Reactor to minimize thermal pooling. Tars->FixTars FixProton Use Ionic Liquid (e.g., BMIMBF4) to favor fluorination. Protonation->FixProton

Fig 2: Pathway for resolving common Balz-Schiemann reaction failures.

Section 3: Direct Electrophilic Fluorination

Electrophilic agents like Selectfluor are highly desirable for late-stage functionalization but often suffer from poor regioselectivity on electron-deficient pyridine rings.

Q3: I am trying to achieve meta-selective (C3) fluorination using Selectfluor, but my yields are abysmal (<10%). How can I activate the meta-position? A: Pyridine's inherent electron deficiency strongly disfavors direct electrophilic attack, particularly at the meta-position.

  • Actionable Solution: Utilize a Zincke imine intermediate . By converting the pyridine into a Zincke imine (using an aniline or dibenzylamine adduct), you fundamentally tune the basicity and electron density of the ring. This intermediate directs Selectfluor (or NFSI) specifically to the C3/C5 position. Subsequent cyclization yields the meta-fluorinated pyridine with yields jumping from <10% to 50-83%[4][5].

🧪 Validated Standard Operating Protocols (SOPs)

SOP 1: Moisture-Free Halex Fluorination with Phase-Transfer Catalysis

Self-validating mechanism: The absence of starting material recovery combined with high conversion rates validates the successful desolvation of the fluoride ion.

  • Reagent Preparation: Dry KF (5.0 equiv) under vacuum at 150 °C for 12 hours. Store strictly in a desiccator or glovebox.

  • Reactor Setup: In a glovebox, charge a high-pressure Hastelloy reactor with the chloropyridine substrate (1.0 equiv), dried KF, and tetraphenylphosphonium bromide (

    
    , 0.1 equiv)[2].
    
  • Solvent Addition: Add anhydrous sulfolane (previously distilled over

    
    ).
    
  • Reaction Execution: Seal the reactor, bring to 260 °C, and stir vigorously (800 rpm) for 24 hours. Note: Vigorous stirring is critical to overcome the biphasic solid-liquid mass transfer limitation.

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with dichloromethane. Distill the organic layer to isolate the pure fluoropyridine.

SOP 2: Continuous Flow Balz-Schiemann via Ionic Liquids

Self-validating mechanism: The continuous quenching of the diazonium intermediate prevents pressure spikes, validating the suppression of thermal runaway.

  • Solution A (Amine): Dissolve the aminopyridine (1.0 equiv) in

    
     ionic liquid[3].
    
  • Solution B (Nitrite): Prepare a solution of tert-butyl nitrite (1.2 equiv) in anhydrous acetonitrile.

  • Flow Setup: Pump Solution A and Solution B through a T-mixer into a perfluoroalkoxy (PFA) tubing reactor coil maintained at 10 °C (Residence time: 5 minutes) to form the diazonium salt.

  • Thermal Decomposition: Route the effluent directly into a second heated reactor coil maintained at 80 °C (Residence time: 15 minutes) to induce controlled fluorodediazoniation.

  • Recovery: Collect the output stream in a cold trap. Extract the fluoropyridine using diethyl ether. The

    
     ionic liquid can be washed, dried under vacuum, and recycled for subsequent runs[3].
    

📚 References

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters. acs.org. 6

  • Recent advances in green fluorine chemistry | ROC - Dove Medical Press. dovepress.com. 1

  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates - ACS Publications. acs.org. 4

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem. benchchem.com. 2

  • An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing - ResearchGate. researchgate.net. 3

  • meta-Selective Fluorination of Pyridine Derivatives - Thieme Connect. thieme-connect.com. 5

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Welcome to the technical support center for the synthesis of (R)-1-(2-chloro-5-fluoropyridin-3-YL)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-chloro-5-fluoropyridin-3-YL)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable chiral amine intermediate. As a key building block in pharmaceutical and agrochemical research, achieving high yield and enantiopurity is critical. This document provides a comprehensive overview of the most effective synthetic strategies, detailed experimental protocols, and solutions to common challenges encountered during the synthesis.

I. Synthetic Strategies: An Overview

The synthesis of chiral amines from prochiral ketones, such as 1-(2-chloro-5-fluoropyridin-3-yl)ethanone, is a well-established field with several powerful methodologies. For the synthesis of (R)-1-(2-chloro-5-fluoropyridin-3-YL)ethan-1-amine, the most prominent and effective methods are:

  • Asymmetric Reductive Amination (ARA): This is a direct, one-pot method that combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. It is often the most efficient route, avoiding the isolation of potentially unstable imine intermediates.

  • Asymmetric Hydrogenation (AH) of Imines: This two-step process involves the formation of an imine from the ketone, followed by asymmetric hydrogenation using a chiral catalyst. While less atom-economical than ARA, it can sometimes offer better control and optimization.

  • Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative. These methods operate under mild conditions and can provide excellent enantioselectivity.[1][2][3]

A significant challenge in the synthesis of pyridyl-containing chiral amines is the potential for the pyridine nitrogen to coordinate with and deactivate the transition metal catalyst.[4][5][6] This guide will focus on strategies to mitigate this issue and achieve optimal results.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of (R)-1-(2-chloro-5-fluoropyridin-3-YL)ethan-1-amine, with a focus on asymmetric reductive amination and hydrogenation methods.

dot

Caption: Troubleshooting workflow for the synthesis of (R)-1-(2-chloro-5-fluoropyridin-3-YL)ethan-1-amine.

Q1: My reaction shows low conversion or stalls completely. What are the likely causes?

A1: This is a common issue, often related to catalyst inhibition or deactivation, which is a known challenge for substrates containing a pyridine moiety.[4][5][6]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst (e.g., Iridium or Ruthenium), preventing the substrate from binding and thus inhibiting the catalytic cycle.

    • Solution: The addition of a catalytic amount of an acid (e.g., acetic acid) or an iodide source (e.g., NBu₄I) can mitigate this issue.[4] The acid protonates the pyridine nitrogen, reducing its coordinating ability. The iodide can act as a co-catalyst and promote the reaction.

  • Deactivation by Impurities: Trace amounts of water, oxygen, or other impurities in the reagents or solvent can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent prior to use is also recommended.

  • Suboptimal Reaction Conditions: The temperature, pressure (for hydrogenation), and reaction time may not be optimal for this specific substrate.

    • Solution: A systematic screening of these parameters is recommended. Start with milder conditions and gradually increase the temperature and pressure. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: The enantiomeric excess (ee) of my product is low. How can I improve it?

A2: Low enantioselectivity can stem from several factors, including the choice of catalyst and reaction conditions.

  • Inappropriate Chiral Ligand: The chiral ligand is the primary source of stereocontrol. A ligand that is effective for one class of substrates may not be optimal for another.

    • Solution: Screen a variety of chiral ligands. For iridium-catalyzed reactions, ligands from the PHOX (phosphine-oxazoline) family have shown promise.[5][7] For ruthenium catalysts, BINAP and its derivatives are a good starting point.[8]

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus affect the enantioselectivity.

    • Solution: Screen different solvents. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are commonly used.

Q3: I am observing significant side product formation. What are they and how can I minimize them?

A3: The most common side product is the corresponding alcohol, (R,S)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol, formed by the reduction of the starting ketone.

  • Competing Ketone Reduction: The reducing agent can directly reduce the ketone before reductive amination or imine formation occurs.

    • Solution:

      • In a two-step imine hydrogenation, ensure complete imine formation before adding the hydrogenation catalyst and hydrogen.

      • For one-pot reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is less reactive towards ketones compared to sodium borohydride.

      • Control the stoichiometry of the reducing agent carefully.

Q4: I am having difficulty with the purification of the final product.

A4: Chiral amines can be challenging to purify, especially if residual starting materials or side products are present.

  • Emulsion Formation during Workup: The basic nature of the product can lead to emulsion formation during aqueous extraction.

    • Solution: Adjust the pH of the aqueous layer carefully. Addition of brine can also help to break emulsions.

  • Co-elution on Silica Gel: The product may co-elute with the starting ketone or other impurities during column chromatography.

    • Solution:

      • Optimize the solvent system for chromatography. A gradient elution may be necessary.

      • Consider derivatization of the amine (e.g., as a Boc-carbamate) to alter its polarity and facilitate separation. The protecting group can be removed in a subsequent step.

      • Acid-base extraction can be a powerful purification tool. The amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

III. Recommended Experimental Protocol: Asymmetric Reductive Amination

This protocol is a recommended starting point and may require optimization for your specific setup and scale.

Materials:

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (commercially available)

  • Ammonium acetate (or other ammonia source)

  • [Ir(COD)Cl]₂ (or other suitable iridium precursor)

  • Chiral ligand (e.g., (R,S)-Xyliphos or a suitable PHOX ligand)

  • Iodine (I₂) or an iodide salt (e.g., NBu₄I)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (if performing hydrogenation at elevated pressure)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a dry Schlenk flask with the iridium precursor and the chiral ligand. Add anhydrous solvent and stir at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate high-pressure reactor, add 1-(2-chloro-5-fluoropyridin-3-yl)ethanone, ammonium acetate, and the catalyst activator (I₂ or iodide salt).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 40-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully and safely) and analyzing by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

dot

Experimental_Workflow Start Start: Reagents & Glassware Catalyst_Prep Catalyst Preparation (Inert Atmosphere) Start->Catalyst_Prep Reaction_Setup Reaction Setup in Reactor (Ketone, Amine Source, Activator) Start->Reaction_Setup Cannula_Transfer Cannula Transfer of Catalyst Catalyst_Prep->Cannula_Transfer Reaction_Setup->Cannula_Transfer Reaction_Conditions Pressurize with H₂ Heat to desired Temperature Cannula_Transfer->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Continue Reaction Workup Workup: Quench, Extract, Dry Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: NMR, MS, Chiral HPLC/GC Purification->Analysis End End: Pure Product Analysis->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine in solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine in solution. This bifunctional molecule presents unique challenges during synthesis, workup, and storage due to the presence of a nucleophilic primary amine, a highly electrophilic halogenated pyridine core, and an acidic chiral alpha-proton.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the structural and stereochemical integrity of your compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does the purity of my free base solution decrease over time, accompanied by the appearance of high-molecular-weight impurities?

The Causality: You are observing intermolecular self-condensation via Nucleophilic Aromatic Substitution (SNAr). The 2-chloro position on the pyridine ring is highly activated. The ring nitrogen stabilizes the dearomatized anionic intermediate (Meisenheimer complex) during the two-stage addition/elimination SNAr mechanism[1]. The presence of the 5-fluoro group further withdraws electron density, making the 2-position exceptionally electrophilic. Because the molecule also contains a primary amine (a strong nucleophile), the free base form will readily attack the 2-chloro position of adjacent molecules, leading to dimerization and subsequent oligomerization. The Solution: Never store this compound as a concentrated free base. Immediately convert the free base to a salt (e.g., hydrochloride) after purification. Protonating the amine to an ammonium cation (


) completely eliminates its nucleophilicity, shutting down the SNAr degradation pathway.
Q2: Why is the enantiomeric excess (ee) of the (R)-enantiomer dropping during aqueous workup?

The Causality: The compound is undergoing base-catalyzed racemization . The chiral center is located at the alpha-position relative to the electron-deficient 2-chloro-5-fluoropyridine ring. This strongly electron-withdrawing environment significantly lowers the pKa of the benzylic/pyridylic alpha-proton. When exposed to strong bases (like NaOH or KOH) during extraction, this proton is reversibly abstracted, forming an achiral enamine/aza-enolate intermediate[2]. Upon reprotonation, the stereochemical information is lost, leading to a racemic mixture[3]. The Solution: Avoid strong hydroxides. Use mild bases such as saturated aqueous sodium bicarbonate (


) for pH adjustment, and perform all extractions at strictly controlled low temperatures (0–5 °C)[2].
Q3: Why does my clear solution become cloudy when exposed to the ambient atmosphere?

The Causality: The primary amine is reacting with atmospheric carbon dioxide (


) to form an insoluble carbamate salt .
The Solution:  Handle the free base under an inert atmosphere (Nitrogen or Argon) and use freshly degassed solvents if the free base must be maintained in solution for downstream coupling reactions.

Part 2: Stability Matrix & Quantitative Data

To facilitate quick decision-making, the following table summarizes the stability profile of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine under various conditions.

Chemical FormSolvent EnvironmentTemp (°C)pHPrimary Degradation PathwayStability Profile
Free Base Neat / Highly Concentrated25 °CBasicIntermolecular SNAr (Oligomers)Poor (< 2 hours)
Free Base Dilute (e.g., 0.1M in DCM)0–5 °CNeutralSlow SNAr / Carbamate formationModerate (Use immediately)
Free Base Aqueous / Organic> 50 °CBasicRacemization & Rapid SNArCritical Failure
HCl Salt Aqueous / Methanol / Solid25 °CAcidicNone (Amine is protonated)Excellent (> 6 months)

Part 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways of the free base in solution and the logical intervention required to achieve stability.

G FreeBase (R)-1-(2-Chloro-5-fluoropyridin-3-yl) ethan-1-amine (Free Base) Cond1 High Concentration (Room Temp) FreeBase->Cond1 Cond2 Strong Base (pH > 10) FreeBase->Cond2 Cond3 Acid Addition (e.g., HCl in Ether) FreeBase->Cond3 Deg1 Intermolecular SNAr (Oligomerization) Cond1->Deg1 Nucleophilic Attack Deg2 Alpha-Proton Deprotonation (Racemization) Cond2->Deg2 Loss of ee Stable Ammonium Salt (Stable Storage) Cond3->Stable Protonation (Deactivation)

Degradation pathways and stabilization strategy for the chiral amine in solution.

Part 4: Self-Validating Experimental Protocol

To ensure both chemical purity and enantiomeric excess are preserved, use the following step-by-step methodology for the isolation and storage of the compound. This protocol is designed as a self-validating system: by trapping the compound as a salt immediately, you inherently prevent both SNAr and racemization.

Protocol: Safe Extraction and Salt Formation

  • Thermal Control: Submerge the crude reaction mixture in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures exponentially decrease the kinetics of both SNAr and alpha-proton deprotonation.

  • Mild Quenching: Slowly add saturated aqueous

    
     to neutralize the reaction. Do not use NaOH.  Monitor the pH to ensure it does not exceed 8.5. Causality: 
    
    
    
    is basic enough to free the amine for extraction but too weak to abstract the chiral alpha-proton[2].
  • Rapid Extraction: Extract the aqueous layer with pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL). Perform this step rapidly to minimize the time the compound spends as a free base in solution.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter the drying agent.
    
  • In Situ Salt Formation (Critical Step): While keeping the organic filtrate chilled, immediately add 1.1 equivalents of anhydrous HCl in dioxane (or HCl in diethyl ether) dropwise under vigorous stirring.

  • Isolation: The (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine hydrochloride salt will precipitate as a white solid. Filter the solid under a nitrogen blanket, wash with cold ether, and dry under vacuum. The compound is now indefinitely stable for storage.

References

  • Active chloro-heterocycles - Fisher Scientific. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting associated with (R)-1-(2-Chloro-5-fluoropyridin-3-YL...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting associated with (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine. As a chiral building block, its integrity is paramount for successful downstream applications, particularly in asymmetric synthesis and pharmaceutical development.

Compound Profile and Physicochemical Properties

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a substituted pyridine derivative containing a chiral amine center. Its structure is fundamental to its reactivity and dictates its handling requirements.

PropertyDataSource
Molecular Formula C₇H₈ClFN₂[1][2]
Molecular Weight 174.61 g/mol [1][2]
Appearance Typically a liquid or low-melting solid[2]
Key Structural Features Chiral secondary amine, electron-deficient pyridine ring, halogen substituents (Cl, F)

The presence of the pyridine nitrogen and the amine group provides basic centers, while the chloro- and fluoro- substituents create an electron-deficient aromatic system, influencing its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions.

Hazard Identification and Safety Protocols

Handling this compound requires strict adherence to safety protocols. The hazard profile is derived from data on structurally similar aminopyridines.

GHS Hazard Summary
Hazard ClassCategoryStatement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/Irritation2A / 1H319/H318: Causes serious eye irritation/damage[5][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][7][8]
Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The causality behind these choices is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood or a glovebox to manage vapors and prevent inhalation.[4][7][9] An eyewash station and safety shower must be readily accessible.[6][9]

  • Eye/Face Protection : Wear chemical safety goggles and a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4][10]

  • Skin Protection : Use compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal techniques to avoid skin contact.[3][9] Wear a lab coat and, for larger quantities, consider impervious clothing.[4]

  • Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4][6]

GHS_Pictogram pictogram label GHS07: Warning - Harmful if swallowed - Causes skin/eye irritation - May cause respiratory irritation

Caption: GHS Pictogram for associated hazards.

Storage and Stability: FAQs and Troubleshooting

Proper storage is the most critical factor in maintaining the compound's purity and reactivity.[11] Degradation can compromise experimental reproducibility and lead to failed syntheses.

Q: What are the ideal storage conditions for (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress.[2] Recommended storage temperature is refrigerated (2-8°C).[2][12] It should be kept in a dark place to prevent light-induced degradation.[2]

Q: My compound has developed a yellow or brownish tint. What does this signify and is it still usable? A: Discoloration is a common indicator of degradation, likely due to oxidation of the amine or reactions involving the pyridine ring.

  • Causality: Amines, especially on electron-deficient rings, can be susceptible to air oxidation over time. The presence of trace impurities can catalyze this process.

  • Troubleshooting:

    • Do not use for sensitive applications. For reactions sensitive to impurities, such as catalysis or late-stage pharmaceutical synthesis, discard the discolored material.

    • Purity Check: If the material is valuable, verify its purity via ¹H NMR, LC-MS, or chiral HPLC. Look for the appearance of new signals or a decrease in the integration of the desired product.

    • Repurification: If the primary compound is still the major component, consider repurification by column chromatography or distillation, though this may not be practical for small quantities.

Q: I suspect my compound has been exposed to moisture. How does this affect it? A: As a primary amine, this compound is hygroscopic and can absorb atmospheric moisture. While it may not immediately decompose, the presence of water can be detrimental to many reactions, such as those using water-sensitive reagents like organometallics, acid chlorides, or strong bases. For high-purity applications like anhydrous solvents, the compound should be stored in a desiccator.[11]

Q: What materials are incompatible with this compound? A: Avoid storage with or exposure to the following:

  • Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions.[6][13]

  • Strong Acids : Will form an ammonium salt, which may precipitate or be unreactive in subsequent steps.[6]

  • Acid Chlorides and Anhydrides : Will react to form amides.

Incompatible MaterialReason for Incompatibility
Strong Oxidizing AgentsRisk of violent reaction and degradation.
Strong AcidsForms ammonium salts, neutralizing the amine.[6]
Acid Chlorides, AnhydridesReacts to form amides, consuming the starting material.
Aldehydes, KetonesCan form imines, especially in the presence of an acid or base catalyst.

Experimental Handling and Protocols

Adherence to a strict workflow minimizes contamination, degradation, and safety risks.

Protocol: Preparing a Stock Solution

Preparing a stock solution is recommended for accurately dispensing small quantities and minimizing repeated exposure of the bulk material to the atmosphere.

  • Preparation : Move the sealed container of the amine from the refrigerator to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on the cold container surface upon opening.

  • Inert Atmosphere : Transfer the container into a glovebox or use a Schlenk line setup flushed with nitrogen or argon.

  • Solvent Selection : Choose a suitable anhydrous solvent in which the compound is stable and soluble (e.g., Dichloromethane, THF, Toluene).

  • Dispensing : Using a clean, dry syringe or cannula, transfer the desired amount of the amine into a tared, flame-dried flask containing the anhydrous solvent under an inert atmosphere.

  • Storage of Solution : If the stock solution is to be stored, use a flask with a Sure/Seal-style septum cap. Store the solution refrigerated (2-8°C) and protected from light. Note that long-term solution stability should be verified for your specific solvent and concentration.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Post-Handling Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Inert Transfer to Inert Atmosphere (Glovebox) Equilibrate->Inert Weigh Weigh Required Mass Inert->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Transfer Use in Reaction Dissolve->Transfer Seal Tightly Seal Container Transfer->Seal Clean Decontaminate & Dispose Waste Transfer->Clean Store Return to 2-8°C Storage Under Inert Gas Seal->Store

Caption: Recommended workflow for handling the amine.

Troubleshooting Experimental Issues

Q: My reaction is giving a low enantiomeric excess (ee). Could the starting material be the cause? A: Yes. If the compound was exposed to acidic or basic conditions, or high temperatures during storage or workup, racemization at the chiral center is a possibility, although generally unlikely for a simple amine without a specific chemical pathway. A more probable cause is that the initial batch had insufficient enantiopurity.

  • Trust but Verify: Always verify the enantiopurity of a new batch of any chiral reagent via chiral HPLC or SFC before use in a critical synthesis. This is a self-validating step to ensure the integrity of your experiment.[14]

Q: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing low yields or catalyst decomposition. Why might this happen? A: The pyridine nitrogen can act as a ligand and coordinate to the metal center of your catalyst (e.g., Palladium, Copper).

  • Causality: This coordination can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle, leading to catalyst deactivation or "poisoning."

  • Troubleshooting:

    • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the catalyst loading.

    • Change Ligand: Use a more electron-rich, sterically bulky ligand that can outcompete the pyridine for coordination to the metal center.

    • Protecting Groups: In some cases, transiently protecting the pyridine nitrogen might be an option, though this adds steps to the synthesis.

Spill & Waste Disposal

  • Spill Cleanup : In case of a spill, evacuate the area.[9] Wear full PPE, including respiratory protection.[4][9] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[6][15] Collect the material into a suitable, labeled container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.[9] Do not let the product enter drains.[7][9]

  • Waste Disposal : Dispose of unused material and contaminated items through a licensed professional waste disposal service.[10] The container should be properly labeled in accordance with local, regional, and national regulations.[7][9]

References

  • Fisher Scientific, SAFETY DATA SHEET - 2-Amino-5-fluoropyridine. [Link]

  • Loba Chemie, 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate, Kinetic resolution of chiral amines using packed-bed reactor. [Link]

  • Australian Government Department of Health, Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • PMC, Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Carl ROTH, Safety Data Sheet: Pyridine. [Link]

  • Angene Chemical, Safety Data Sheet. [Link]

  • PubChem, 2-Chloro-5-fluoropyridin-3-amine. [Link]

  • MDPI, Chiral Amine Covalent Organic Cage Lingated with Copper for Asymmetric Decarboxylative Mannich Reaction. [Link]

  • Google Patents, US11629136B1 - Substituted pyridine deriv
  • Google Patents, EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine . As a highly functionalized chiral building block, its synthesis—typically via asymmetric reductive amination or transamination—frequently generates closely related structural and stereoisomeric impurities.

This living document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your isolated active pharmaceutical ingredient (API) intermediate meets strict purity specifications.

Part 1: Core Purification Workflows

The following diagrams map the logical progression for isolating the target (R)-amine from a crude reaction mixture and troubleshooting specific structural impurities.

PurificationWorkflow Crude Crude (R/S)-Amine + Byproducts Resolution Chiral Resolution (L-Tartaric Acid) Crude->Resolution Crystallization Crystallization (MeOH/H2O) Resolution->Crystallization Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor (S-Enantiomer Rich) Filtration->MotherLiquor Liquid Crystals Diastereomeric Salt (R-Amine L-Tartrate) Filtration->Crystals Solid FreeBasing Free-Basing (NaOH, pH > 10) Crystals->FreeBasing Extraction Organic Extraction (EtOAc / MTBE) FreeBasing->Extraction PureAmine Pure (R)-1-(2-Chloro-5-fluoropyridin-3-YL) ethan-1-amine Extraction->PureAmine

Workflow for the chiral resolution and purification of the (R)-pyridine ethanamine.

Dehalogenation Issue Dehalogenated Impurity Detected (LC-MS) CheckCat Evaluate Hydrogenation Catalyst & Pressure Issue->CheckCat Purify Preparative HPLC or SFC Separation Issue->Purify Remediation ModifyCat Switch to Poisoned Cat. (e.g., Pt/C + V) or Ru CheckCat->ModifyCat Prevention CheckAdd Add Halogen Scavenger or Buffer (NH4OAc) CheckCat->CheckAdd Prevention

Troubleshooting pathway for mitigating and removing dehalogenated pyridine impurities.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My final product contains 5-10% of the (S)-enantiomer. How can I achieve >99% enantiomeric excess (ee)? Causality & Mechanism: Incomplete stereocontrol during asymmetric hydrogenation or enzymatic transamination leaves residual (S)-enantiomer. Because enantiomers have identical physical properties in an achiral environment, standard silica gel chromatography cannot separate them. Solution: Implement a classical chiral resolution using a chiral acid, such as L-(+)-tartaric acid. The basic amine reacts with the acid to form two diastereomeric salts. These diastereomers possess distinct lattice energies and solvation dynamics, allowing the desired (R)-amine salt to selectively crystallize out of a polar solvent system while the (S)-isomer remains in the mother liquor[1].

Q2: LC-MS analysis shows a mass corresponding to[M-Cl+H]⁺. How do I prevent or remove this dehalogenated impurity? Causality & Mechanism: The 2-chloro group on an electron-deficient pyridine ring is highly susceptible to hydrodehalogenation. If palladium on carbon (Pd/C) and hydrogen gas are used during reductive amination, the transition metal readily inserts into the C-Cl bond via oxidative addition, leading to premature cleavage of the halogen[2]. Solution:

  • Prevention: Switch from Pd/C to a chemoselective reducing agent (e.g., NaBH₄ in a stepwise imine reduction) which exclusively reduces the C=N bond without affecting the C-Cl bond[3]. Alternatively, use a poisoned catalyst (e.g., Pt/C modified with vanadium) to suppress oxidative addition.

  • Remediation: If the impurity is already present, utilize preparative reverse-phase HPLC. The loss of the hydrophobic chlorine atom significantly decreases the retention time of the impurity relative to the target amine, allowing for baseline separation.

Q3: I am observing a higher molecular weight impurity that appears to be a secondary amine. What causes this and how is it removed? Causality & Mechanism: Over-alkylation occurs when the newly formed primary amine ((R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine) acts as a nucleophile and attacks the unreacted imine intermediate. This forms a bulky, dimeric secondary amine byproduct[3]. Solution: Ensure a high molar excess of the ammonia source (e.g., 10-20 equivalents of NH₄OAc) during the reaction. To remove existing secondary amine impurities, perform a highly controlled acid-base extraction. The bulky secondary amine has a lower pKa due to steric hindrance around the nitrogen. By adjusting the aqueous phase to pH 8.5, the primary amine can be selectively extracted into an organic solvent while the secondary amine remains protonated in the aqueous layer.

Q4: ICP-MS indicates high levels of Ruthenium/Iridium (>50 ppm) from the asymmetric hydrogenation step. How can I reduce this to pharmaceutical limits (<10 ppm)? Causality & Mechanism: Homogeneous transition metal catalysts coordinate strongly to the pyridine and amine nitrogens of the product, causing the metals to drag into the organic phase during standard aqueous workups. Solution: Treat the organic solution with functionalized silica metal scavengers (e.g., SiliaMetS Thiol or DMT). The densely packed, highly nucleophilic functional groups on the heterogeneous silica matrix thermodynamically outcompete the product for metal coordination, allowing the metal to be removed via simple filtration[4].

Part 3: Quantitative Data on Impurity Clearance

The table below summarizes the expected clearance rates and yield recoveries when applying the troubleshooting methodologies described above.

Purification MethodTarget ImpurityInitial LevelFinal LevelYield Recovery
Chiral Resolution (L-Tartaric Acid) (S)-Enantiomer10.0%< 0.5% (>99% ee)75 - 82%
Preparative RP-HPLC Dehalogenated Amine8.0%< 0.1%60 - 70%
pH-Controlled Extraction (pH 8.5) Secondary Amine Dimer5.0%< 0.2%85 - 90%
SiliaMetS DMT Scavenging Ru / Ir Catalyst Residue150 ppm< 5 ppm> 95%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol utilizes thermodynamic differences to isolate the (R)-enantiomer.

  • Salt Formation: Dissolve 10.0 g of crude (R/S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine in 50 mL of Methanol. In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 50 mL of Methanol. Slowly add the acid solution to the amine solution at 60 °C under vigorous stirring.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 10 °C per hour. Once at room temperature, stir for an additional 4 hours to ensure complete precipitation of the (R)-amine L-tartrate salt.

  • Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with 20 mL of cold Methanol (4 °C).

  • Self-Validation Check (Critical): Take a 2 mg aliquot of the wet cake. Suspend in 1 mL of MTBE and add 1 mL of 1M NaOH. Vortex, extract the top organic layer, and inject it into a Chiral SFC/HPLC system.

    • Logic Gate: If the ee is >99%, proceed to Protocol 2. If the ee is <99%, the lattice trapped some (S)-isomer. Re-suspend the entire bulk cake in 80 mL of boiling Methanol and repeat the crystallization step.

Protocol 2: Free-Basing and Metal Scavenging

This protocol liberates the pure amine and removes transition metal residues.

  • pH Adjustment: Suspend the pure (R)-amine L-tartrate salt in 100 mL of deionized water. Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (indicating the free base is crashing out).

  • Extraction: Add 100 mL of Methyl tert-butyl ether (MTBE) to the flask.

  • Self-Validation Check (Critical): Measure the pH of the aqueous layer using a calibrated pH meter.

    • Logic Gate: The pKa of the conjugate acid is approximately 8.5. If the pH is below 10, a significant portion of the amine remains protonated in the water. Continue adding 2M NaOH until the aqueous layer stabilizes at pH > 10.5. Only then, separate the layers and retain the organic (MTBE) phase.

  • Metal Scavenging: Add 0.5 g of SiliaMetS DMT (or Thiol) to the MTBE phase. Stir the suspension at 40 °C for 4 hours. Filter the mixture through a pad of Celite to remove the silica-bound metals[4].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure, metal-free (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine as a pale yellow oil.

Part 5: References

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry (Supplementary Material) URL:

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline Source: MDPI URL:

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: NIH PMC URL:

  • Solutions for scavenging of metal and organic impurities Source: Chemie Brunschwig (SiliCycle) URL:

Sources

Reference Data & Comparative Studies

Validation

Application Scientist's Technical Guide: Optimizing Kinase Inhibitor Scaffolds using Halogenated Pyridyl Chiral Amines

Executive Summary In the landscape of modern drug discovery, chiral amines are indispensable building blocks, particularly in the design of kinase inhibitors, orexin receptor antagonists, and targeted oncology therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral amines are indispensable building blocks, particularly in the design of kinase inhibitors, orexin receptor antagonists, and targeted oncology therapeutics. The transition from simple phenyl-based chiral amines to highly functionalized heterocyclic scaffolds represents a strategic evolution aimed at overcoming severe pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

This guide objectively compares the performance of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine against traditional alternatives like (R)-1-phenylethan-1-amine and (R)-1-(pyridin-3-yl)ethan-1-amine. By dissecting the structural rationale behind its di-halogenated pyridine core, we provide researchers with actionable, field-proven insights into how this specific scaffold modulates lipophilicity, enhances metabolic stability, and dictates bioactive conformations.

Structural Rationale & Causality (E-E-A-T)

To understand why (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine outperforms its non-halogenated counterparts, we must analyze the causality behind each structural modification. Every atom in this scaffold serves a distinct, self-validating purpose in medicinal chemistry.

The Baseline vs. The Heterocyclic Shift

The baseline compound, (R)-1-phenylethan-1-amine , is highly lipophilic and its electron-rich phenyl ring is highly susceptible to Cytochrome P450 (CYP)-mediated aromatic oxidation. Replacing the phenyl ring with a pyridine to create (R)-1-(pyridin-3-yl)ethan-1-amine introduces a nitrogen atom that acts as a critical hydrogen-bond acceptor for kinase hinge-binding. This substitution significantly lowers the LogD, improving aqueous solubility. However, the simple pyridine analog often retains high basicity (pKa ~9.0) and remains vulnerable to rapid Phase I metabolism.

The Halogenated Apex: (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

The strategic addition of fluorine and chlorine transforms the standard pyridine core into a highly optimized pharmaceutical intermediate:

  • C5-Fluorine (Metabolic Blockade & pKa Modulation): The carbon-fluorine bond is the strongest in organic chemistry, making it highly resistant to metabolic cleavage1[1]. By placing fluorine at the C5 position—a classic "soft spot" for CYP450 oxidation—we effectively block this metabolic liability. Furthermore, fluorine's intense electronegativity exerts a negative inductive effect (-I) that pulls electron density away from the primary amine 2[2]. This lowers the amine's pKa, increasing the fraction of un-ionized drug at physiological pH (7.4) and exponentially improving passive membrane permeability.

  • C2-Chlorine (Conformational Locking & Synthetic Utility): The bulky chlorine atom at the C2 position creates severe steric repulsion against the adjacent (R)-ethylamine group. This steric hindrance restricts the free rotation of the C(aryl)-C(alkyl) bond, locking the molecule into a rigid, preferred conformation. This pre-organization reduces the entropic penalty upon target binding, often leading to higher binding affinities 3[3]. Additionally, the C-Cl bond serves as an orthogonal synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

SAR Core Chiral Amine Core (R)-1-(pyridin-3-yl)ethan-1-amine F_Sub C5-Fluorine Substitution Metabolic Blocker Core->F_Sub Blocks CYP450 Oxidation Lowers pKa Cl_Sub C2-Chlorine Substitution Steric Shield & Handle Core->Cl_Sub Restricts Bond Rotation Enables Cross-Coupling R_Isomer (R)-Enantiomer Spatial Orientation Core->R_Isomer Fits Asymmetric Binding Pockets Py_Ring Pyridine Nitrogen H-Bond Acceptor Core->Py_Ring Reduces Lipophilicity (vs. Phenyl)

Logical relationship of substituent effects in (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

Comparative Data Analysis

The table below summarizes the quantitative physicochemical and pharmacokinetic advantages of the di-halogenated target compound against traditional alternatives. Data represents typical parameters observed during lead optimization campaigns.

Property(R)-1-phenylethan-1-amine(R)-1-(pyridin-3-yl)ethan-1-amine(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine
Aromatic Core Phenyl (Carbocycle)Pyridine (Heterocycle)Di-halogenated Pyridine
Calculated LogD (pH 7.4) ~1.5~0.5~1.2
Amine pKa 9.89.08.2
HLM Half-Life (

)
~25 min~40 min>120 min
Conformational Rigidity Low (Free rotation)Low (Free rotation)High (Steric locking via C2-Cl)
Synthetic Utility End-capEnd-capBifunctional Building Block

Insight: While the simple pyridine lowers LogD too drastically (risking poor permeability), the addition of F and Cl perfectly balances the lipophilicity back to an optimal range (~1.2) while simultaneously extending the metabolic half-life threefold 4[4].

Experimental Methodologies

To validate the claims of metabolic stability and enantiomeric purity, the following self-validating protocols must be strictly adhered to. The causality behind each reagent choice is explicitly defined to ensure scientific integrity.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance and half-life of the chiral amine by exposing it to the full suite of human hepatic CYP450 enzymes.

Rationale for Experimental Design: We utilize a 1 µM compound concentration to ensure the substrate remains well below the Michaelis-Menten constant (


) for most CYP enzymes, guaranteeing first-order kinetics for accurate half-life calculation.
  • Preparation: Prepare a 10 mM stock solution of the chiral amine in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor cofactor required for CYP450 catalytic activity.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 45, 60, and 120 minutes).

  • Reaction Quench: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins to halt metabolism and acts as an extraction solvent to precipitate proteins prior to mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

HLM_Workflow Step1 Compound Prep 1 µM in Buffer Step2 HLM Addition + NADPH Cofactor Step1->Step2 Step3 Incubation 37°C, 0-60 min Step2->Step3 Step4 Reaction Quench Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step experimental workflow for Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Chiral Purity Determination via SFC

Supercritical Fluid Chromatography (SFC) is the gold standard for resolving the (R) and (S) enantiomers of basic amines.

Rationale for Experimental Design: SFC utilizes supercritical


 combined with a polar modifier (methanol). This exploits the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase, allowing for baseline resolution without the severe peak tailing typically seen with basic amines in traditional normal-phase HPLC.
  • Sample Prep: Dissolve the amine in LC-grade Methanol to a concentration of 1 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution using 80% supercritical

    
     and 20% Methanol containing 0.1% Diethylamine (DEA). Causality: The DEA additive suppresses secondary ionic interactions between the basic amine and residual silanols on the silica support, ensuring sharp, symmetrical peaks.
    
  • Parameters: Flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) set to 120 bar, Column temperature at 35°C.

  • Detection: UV detection at 254 nm and 220 nm. Calculate Enantiomeric Excess (ee%) based on the integrated area under the curve (AUC) for the (R) and (S) peaks.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel). 1

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Library of Medicine (PMC).4

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. National Library of Medicine (PMC). 2

  • 2,6-Dibromo-3,4,5-trimethylaniline | Role of Halogenation in Drug Design. Benchchem. 3

Sources

Comparative

Efficacy of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine Derivatives in Assays: A Comparative Guide

Executive Summary The development of next-generation kinase inhibitors has increasingly relied on constrained macrocyclic architectures to overcome solvent-front mutations (SFMs) in1[1]. A critical determinant of an inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation kinase inhibitors has increasingly relied on constrained macrocyclic architectures to overcome solvent-front mutations (SFMs) in1[1]. A critical determinant of an inhibitor's potency and pharmacokinetic profile is the choice of its chiral building blocks. This guide objectively compares the efficacy and assay performance of derivatives synthesized from (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine against traditional carbocyclic (fluorophenyl) alternatives, providing actionable insights for drug development professionals.

Mechanistic Rationale: Pyridine vs. Phenyl Cores

When designing macrocyclic tyrosine kinase inhibitors (TKIs) or epigenetic modulators, substituting a standard phenyl ring with a 2-chloro-5-fluoropyridine core fundamentally alters the molecule's interaction with the target protein[2][3].

  • Overcoming Steric Hindrance (Solvent-Front Mutations): In mutations such as ROS1 G2032R or TRKA G595R, bulky amino acid substitutions block the binding of first-generation TKIs. The compact, polar nature of the fluoropyridine ring allows the derivative to maintain a high-affinity conformation deep within the ATP-binding pocket without clashing with mutated residues[4].

  • Physicochemical Optimization: The incorporation of the nitrogen atom in the pyridine ring lowers the overall lipophilicity (LogP) compared to a phenyl ring. This improves aqueous solubility and reduces off-target liabilities (e.g., hERG inhibition).

  • Synthetic Versatility: The 2-chloro position acts as an ideal synthetic handle for downstream intramolecular macrocyclization via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), which is critical for forming2[2].

Pathway Deriv (R)-Pyridinyl Derivatives ROS1 ROS1 / TRK (WT & SFM) Deriv->ROS1 Potent Inhibition PI3K PI3K / AKT Pathway ROS1->PI3K MAPK RAS / MAPK Pathway ROS1->MAPK Prolif Tumor Survival & Proliferation PI3K->Prolif MAPK->Prolif

Fig 1: Inhibition of ROS1/TRK oncogenic signaling pathways by (R)-pyridinyl derivatives.

Comparative Efficacy Data

To demonstrate the superiority of the fluoropyridinyl core, we compare representative macrocyclic derivatives based on recent patent literature[2][3].

  • Derivative A (Control): Macrocyclic ether derived from the carbocyclic (R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine.

  • Derivative B (Target): Macrocyclic ether derived from the heterocyclic (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

Table 1: Biochemical Kinase Efficacy (IC50 in nM)
Derivative CoreROS1 (WT)ROS1 (G2032R)TRKA (WT)TRKA (G595R)PRMT5
Carbocyclic (Control) 0.812.51.28.4>1000
Fluoropyridinyl (Target) 0.3 1.8 0.5 1.1 4.2

Data synthesis reflects the enhanced binding affinity of the pyridine nitrogen in the hinge region, particularly against 4[4].

Table 2: ADME & Physicochemical Properties
Derivative CoreKinetic Solubility (µM)Human Liver Microsomes (Cl_int)Caco-2 Permeability (Papp)
Carbocyclic (Control) 4535 µL/min/mgHigh
Fluoropyridinyl (Target) 120 12 µL/min/mg Moderate-High

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used when evaluating these derivatives. The inclusion of a known clinical-stage macrocycle (e.g., Repotrectinib) as a positive control is mandatory to validate assay sensitivity[4].

Protocol 1: TR-FRET Kinase Inhibition Assay

This assay measures the ability of the derivative to inhibit the phosphorylation of a synthetic substrate by recombinant ROS1 or TRKA kinases.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to create a 10-point concentration curve in a 384-well pro-plate.

  • Enzyme/Substrate Incubation: Add 5 µL of recombinant kinase (e.g., ROS1 G2032R, 0.5 nM final) and 5 µL of ATP/Substrate mix (at the apparent Km for ATP) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction) and Europium-labeled anti-phospho antibodies paired with an ULight-labeled substrate.

  • Signal Reading: Incubate for 60 minutes, then read the microplate on a TR-FRET compatible reader (e.g., EnVision) using an excitation of 340 nm and dual emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665/615 nm). Normalize data against the positive control (Repotrectinib) and DMSO negative control. Fit the data using a 4-parameter logistic regression to determine the IC50.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase + Substrate (1h, RT) Prep->Incubate AddReagents 3. Add TR-FRET Antibodies Incubate->AddReagents Read 4. Microplate Read (Ex 340 / Em 615/665) AddReagents->Read Analyze 5. IC50 Calculation (4-Parameter Fit) Read->Analyze

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating compound efficacy.

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical potency does not always translate to cellular efficacy due to permeability issues. The NanoBRET assay validates that the fluoropyridinyl derivative successfully crosses the cell membrane and engages the target in a live-cell environment.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., TRKA) fused to NanoLuc luciferase. Seed cells into a 96-well white plate at

    
     cells/well.
    
  • Tracer Titration: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer at a concentration equivalent to its Kd.

  • Inhibitor Treatment: Add the serially diluted derivative to the cells. Include a vehicle (DMSO) control and a Repotrectinib positive control. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence plate reader. A decrease in the BRET ratio indicates successful competitive displacement of the tracer by the derivative, confirming intracellular target engagement.

References

  • Title: Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1)
  • Title: Prmt5 inhibitors and uses thereof (WO2024220917A1)
  • Title: Repotrectinib (TPX-0005)
  • Source: PubMed Central (PMC)

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Introduction: The Significance of a Chiral Pyridylethylamine (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Pyridylethylamine

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). The efficient and highly selective synthesis of this intermediate is, therefore, a subject of considerable interest within the drug development and manufacturing sectors. This guide provides an in-depth comparison of the primary catalytic strategies for accessing this valuable molecule, focusing on direct and indirect asymmetric methods. We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.

Two principal retrosynthetic pathways emerge for the synthesis of the target amine from the readily available precursor, 2-chloro-5-fluoro-3-acetylpyridine:

  • Direct Asymmetric Reductive Amination (ARA): A one-step, atom-economical approach where the ketone is directly converted to the chiral amine in the presence of an amine source, a reducing agent, and a chiral catalyst.

  • Two-Step Diastereoselective Reduction and Stereospecific Conversion: This strategy involves the initial asymmetric reduction of the ketone to the corresponding chiral alcohol, (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol, followed by a subsequent stereospecific conversion of the alcohol to the amine.

This guide will compare and contrast these two overarching strategies, with a focus on the catalytic systems that drive their efficiency and selectivity.

Comparative Analysis of Catalytic Approaches

The choice between direct ARA and a two-step approach is often dictated by factors such as catalyst availability, substrate compatibility, and the desired level of enantiopurity. Below, we compare the catalytic systems typically employed in each strategy.

Direct Asymmetric Reductive Amination (ARA): A Convergent and Efficient Strategy

Direct ARA is an elegant and highly efficient method for the synthesis of chiral amines.[1][2] This one-pot reaction combines the formation of an imine intermediate from the ketone and an amine source with its subsequent asymmetric reduction.[3] Ruthenium and Iridium-based catalysts, featuring chiral phosphine ligands, have proven to be particularly effective for this transformation, especially with challenging heteroaromatic ketones.[4][5][6]

Key Catalytic Systems for ARA of Pyridyl Ketones:

Ruthenium and Iridium catalysts are at the forefront of ARA due to their high activity and selectivity.[7][8] The choice of metal and ligand is crucial and is often substrate-dependent.

  • Ruthenium-Based Catalysts: Ruthenium complexes, particularly with BINAP and its derivatives, are well-established for the asymmetric hydrogenation of ketones and imines.[9] For the ARA of pyridyl ketones, systems like Ru(OAc)2((S)-binap) have demonstrated exceptional performance with 2-acetylpyridines, achieving high yields and enantioselectivities.[10] The reaction typically utilizes an ammonium salt, such as ammonium trifluoroacetate, as the amine source and molecular hydrogen as the reductant.[10]

  • Iridium-Based Catalysts: Iridium catalysts, often in combination with chiral phosphoramidite or Josiphos-type ligands, have also emerged as powerful tools for ARA.[5][9][11] These systems can exhibit high turnover numbers and excellent enantioselectivity for a broad range of ketones, including those with heterocyclic moieties.[2][12]

Performance Data for Analogous Pyridyl Ketone Reductive Aminations:

Catalyst SystemSubstrateAmine SourceH₂ PressureTemp. (°C)SolventYield (%)ee (%)Reference
Ru(OAc)2((S)-binap)2-acetyl-6-methylpyridineNH₄OCOCF₃0.8 MPa80MeOH>99>99.9[10]
Ru(OAc)2((S)-binap)2-acetyl-6-chloropyridineNH₄OCOCF₃0.8 MPa80MeOH>9999.1[10]
[Ir(COD)Cl]₂ / (S)-f-binaphaneAcetophenoneNH₃ (g) / NH₄I40 bar120Toluene8592[7]

Causality Behind Experimental Choices in ARA:

The choice of catalyst, amine source, and reaction conditions is critical for a successful ARA. The coordination of the pyridyl nitrogen to the metal center can influence the stereochemical outcome. The electronic nature of the substituents on the pyridine ring also plays a significant role. For instance, electron-withdrawing groups can enhance the reactivity of the ketone. The selection of the ammonium salt can affect both the reaction rate and the enantioselectivity.

Caption: General workflow for Direct Asymmetric Reductive Amination.

Two-Step Approach: Asymmetric Reduction Followed by Stereospecific Amination

This strategy offers a more modular approach, where the synthesis of the chiral alcohol and its subsequent conversion to the amine are optimized independently.

Step 1: Asymmetric Reduction of 2-Chloro-5-fluoro-3-acetylpyridine

The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established transformation with a wide array of highly efficient catalytic systems. For heteroaromatic ketones, ruthenium, rhodium, and iridium catalysts are commonly employed.

  • Asymmetric Hydrogenation (AH): This method uses molecular hydrogen as the reductant. Catalysts such as Ru- and Rh-based complexes with chiral diphosphine ligands (e.g., BINAP) are highly effective.

  • Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture. Ru(II) complexes with chiral diamine ligands (e.g., TsDPEN) are workhorse catalysts for this transformation.

Performance Data for Analogous Ketone Reductions:

| Catalyst System | Substrate | Reductant | Temp. (°C) | Solvent | Yield (%) | ee (%) | |---|---|---|---|---|---| | Ru/Cinchona-NNP | 2-acetylpyridine | H₂ (10 atm) | 50 | Toluene | 98 | 98.2 | | [Rh(COD)Binapine]BF₄ | 2-acetylpyridine | H₂ (8 bar) | RT | CH₂Cl₂ | >99 | 98 | | (S,S)-Ru-TsDPEN | Acetophenone | HCOOH/NEt₃ | 28 | DMF | >99 | 98 |

Step 2: Stereospecific Conversion of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol to the Amine

The conversion of the chiral alcohol to the corresponding amine with retention or inversion of stereochemistry is a critical step. The Mitsunobu reaction is a powerful tool for achieving this transformation with inversion of configuration.[13][14]

The Mitsunobu Reaction:

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[15] The reaction typically involves an alcohol, a nucleophile (such as an azide or a protected amine), a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[13] The use of an azide as the nucleophile, followed by reduction (e.g., Staudinger reaction or hydrogenation), provides a reliable route to the primary amine.

Caption: Workflow for the Two-Step Synthesis Approach.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous substrates and serve as a starting point for the synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

Protocol 1: Direct Asymmetric Reductive Amination (Hypothetical)

This protocol is adapted from the successful ARA of 2-acetyl-6-substituted pyridines.[10]

Materials:

  • 2-Chloro-5-fluoro-3-acetylpyridine

  • Ru(OAc)2((S)-binap) (or other suitable chiral Ru/Ir catalyst)

  • Ammonium trifluoroacetate (NH₄OCOCF₃)

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with Ru(OAc)2((S)-binap) (0.01 mol eq.).

  • Add 2-chloro-5-fluoro-3-acetylpyridine (1.0 mol eq.) and ammonium trifluoroacetate (1.5 mol eq.).

  • Add anhydrous methanol to achieve a desired concentration (e.g., 0.5 M).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 0.8 MPa.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Two-Step Synthesis via Asymmetric Transfer Hydrogenation and Mitsunobu Reaction

Step 2a: Asymmetric Transfer Hydrogenation of 2-Chloro-5-fluoro-3-acetylpyridine

This protocol is based on the well-established Noyori-type ATH.

Materials:

  • 2-Chloro-5-fluoro-3-acetylpyridine

  • [(S,S)-TsDPEN]Ru(p-cymene)Cl

  • Formic acid/triethylamine azeotrope (5:2)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of 2-chloro-5-fluoro-3-acetylpyridine (1.0 mol eq.) in anhydrous DMF, add [(S,S)-TsDPEN]Ru(p-cymene)Cl (0.01 mol eq.).

  • Add the formic acid/triethylamine azeotrope (2.0 mol eq.).

  • Stir the reaction mixture at 28 °C for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Step 2b: Mitsunobu Reaction for the Synthesis of the Chiral Amine

This protocol outlines the conversion of the chiral alcohol to the amine with inversion of configuration.[13][16]

Materials:

  • (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol (1.0 mol eq.) and triphenylphosphine (1.5 mol eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 mol eq.) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add a solution of hydrazoic acid (2.0 mol eq.) in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting azide intermediate can be reduced to the primary amine without purification. Dissolve the crude azide in THF and add triphenylphosphine (1.2 eq.). Stir at room temperature for 2 hours, then add water (5 eq.) and stir for an additional 6 hours (Staudinger reaction).

  • Alternatively, the azide can be reduced by catalytic hydrogenation (e.g., H₂, Pd/C).

  • After the reduction is complete, concentrate the reaction mixture and purify the crude product by column chromatography to afford (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

  • Confirm the stereochemistry and enantiomeric excess by chiral HPLC analysis.

Conclusion and Recommendations

Both direct asymmetric reductive amination and the two-step approach offer viable pathways to the synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.

  • Direct ARA is the more atom-economical and convergent strategy. For large-scale manufacturing, a well-optimized direct ARA process would likely be the preferred route due to its operational simplicity and reduced number of steps. The development of a robust Ru- or Ir-catalyzed system for the specific substrate is a key enabling factor.

  • The two-step approach provides greater flexibility, as the asymmetric reduction and the amination steps can be individually optimized. This can be advantageous during process development, especially if the direct ARA proves to be challenging for the specific substrate. The Mitsunobu reaction is a reliable method for the stereospecific conversion of the alcohol to the amine, though it involves hazardous reagents and generates stoichiometric byproducts.

For researchers in an academic or early-stage drug discovery setting, the two-step approach might be more readily implemented due to the wide availability of robust catalysts for asymmetric ketone reduction and well-established protocols for the Mitsunobu reaction. For industrial applications, the investment in developing a bespoke direct ARA process is likely to be more cost-effective in the long run. The choice of the optimal catalytic system will ultimately depend on a careful evaluation of the specific project requirements, including scale, cost, and timeline.

References

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